5,7-Dimethyl-1,8-naphthyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVHBKQNJZNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192680 | |
| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-07-6 | |
| Record name | 2-Amino-5,7-dimethyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39565-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethyl-1,8-naphthyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No: 39565-07-6), a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its rigid naphthyridine framework, substituted with methyl groups and a reactive amine, imparts specific electronic and steric characteristics that make it a valuable scaffold for developing novel therapeutic agents.[1]
Chemical Identity and Structure
This compound belongs to the naphthyridine class of compounds, which are diazanaphthalenes consisting of two fused pyridine rings.[2] The 1,8-naphthyridine isomer, in particular, has been extensively studied due to the therapeutic precedent set by Nalidixic acid, the first quinolone antibiotic.[2] The unique arrangement of its nitrogen atoms facilitates specific hydrogen bonding patterns and metal chelation, making it an ideal scaffold for drug design.[2]
-
IUPAC Name: this compound
-
Canonical SMILES: CC1=CC(=C2C(=C1)N=C(C=C2)N)C[3]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 220-221 °C | [6] |
| Boiling Point | 338.8 °C (at 760 mmHg) | [1] |
| Density | 1.195 g/cm³ | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.41 | [1] |
| Refractive Index | 1.671 | [1] |
| Physical Form | Solid | [5] |
-
Solubility: Specific quantitative solubility data (e.g., in mg/mL) is not provided in the search results. Based on its logP value of 2.41, the compound is expected to have moderate lipophilicity and likely exhibit limited solubility in water and higher solubility in organic solvents like ethanol, DMSO, and chloroform.
Experimental Protocols
Detailed experimental procedures for the determination of all physicochemical properties are not available. However, standard methodologies are described below, alongside a common synthesis protocol.
A primary and efficient method for synthesizing the this compound core is the Friedländer-type condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[2] This reaction can be performed under various conditions, including greener methods using water as a solvent.[10][11]
General Protocol:
-
Reactant Mixture: In a suitable reaction vessel, combine 2,6-diaminopyridine and acetylacetone.
-
Catalyst & Solvent: The reaction can be catalyzed by an acid or a base. Modern protocols may use a biocompatible ionic liquid like choline hydroxide in water.[10][11]
-
Reaction Conditions: The mixture is typically heated and stirred. For instance, using choline hydroxide in water, the reaction can be stirred at 50 °C for several hours.[11]
-
Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[10]
-
Workup and Purification: Upon completion, the product is isolated through standard workup procedures, which may include extraction and washing. The final compound is then purified, typically by recrystallization or column chromatography, to yield the desired product.
-
Melting Point: Determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Boiling Point: Measured using distillation. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For high-boiling-point compounds, this is often performed under reduced pressure.
-
logP (Octanol-Water Partition Coefficient): Typically determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic and Structural Data
While specific spectra are not provided, the expected characteristics can be inferred from the structure.
-
¹H NMR: Signals for two distinct methyl groups (singlets), aromatic protons on the naphthyridine core, and a broad signal for the amine (-NH₂) protons, which would disappear upon D₂O exchange.[12] The hydrogens on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear downfield.[12]
-
¹³C NMR: Resonances for the two methyl carbons, and distinct signals for the aromatic carbons of the fused ring system. Carbons directly attached to nitrogen atoms will be shifted downfield.[12]
-
IR Spectroscopy: Characteristic N-H stretching absorptions for a primary amine (typically two bands) in the 3300-3500 cm⁻¹ region.[12] C-N stretching absorptions would be expected around 1200-1350 cm⁻¹.[12] Aromatic C-H and C=C/C=N stretching bands would also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 173. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass.
A crystal structure determination for the related compound, 5,7-dimethyl-1,8-naphthyridine-2-ol, shows that the molecules are linked in pairs by hydrogen bonds.[13] This suggests that this compound is also capable of forming strong intermolecular hydrogen bonds via its amine group and ring nitrogens, influencing its solid-state properties like melting point.
Biological Context and Significance
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets.[2] Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][14][15] This versatility stems from the scaffold's rigid, planar geometry, which provides a defined orientation for functional groups to interact with protein binding sites.[2] For instance, some derivatives function as kinase inhibitors, which are crucial in cancer therapy for blocking signaling pathways that lead to cell proliferation.[16] While the 5,7-dimethyl substitution pattern has been found to be less active in some anticancer assays compared to mono-methylated analogs, the role of these substitutions is highly dependent on the specific biological target.[2]
References
- 1. 39565-07-6(this compound) | Kuujia.com [kuujia.com]
- 2. This compound | 39565-07-6 | Benchchem [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 5,7-DIMETHYL[1,8]NAPHTHYRIDIN-2-AMINE | 39565-07-6 [chemicalbook.com]
- 5. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 5,7-Dimethyl-1,8-naphthyridin-2-ol [myskinrecipes.com]
A Comprehensive Technical Guide to 5,7-Dimethyl-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5,7-Dimethyl-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The unique structural arrangement of its nitrogen atoms imparts specific hydrogen bonding capabilities and the ability to chelate metals, rendering it a valuable scaffold in drug design.[1] This document details its physicochemical properties, experimental synthesis protocols, and a logical workflow for its investigation.
Compound Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₁N₃ | [2] |
| Molecular Weight | 173.21 g/mol | [1] |
| CAS Number | 39565-07-6 | [1][2] |
| Appearance | Solid | |
| InChI Key | BOSVHBKQNJZNHK-UHFFFAOYSA-N | [1] |
| SMILES | Cc1cc(C)c2ccc(N)nc2n1 |
Experimental Protocols
The synthesis of this compound is most commonly achieved through cyclization reactions that construct the second pyridine ring onto an existing pyridine structure.[1] The Friedländer synthesis is a widely utilized and direct method for this purpose.[1]
1. Friedländer-Type Condensation Synthesis
This protocol describes the synthesis of the 5,7-dimethyl-1,8-naphthyridine core via the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[1]
-
Materials:
-
2,6-Diaminopyridine
-
Acetylacetone (pentane-2,4-dione)
-
Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)
-
Appropriate solvent (e.g., ethanol, or solvent-free conditions)
-
-
Procedure:
-
Combine 2,6-diaminopyridine and a molar excess of acetylacetone in a reaction vessel.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.
-
2. Microwave-Assisted, Solvent-Free Synthesis
For a more environmentally friendly and efficient approach, a microwave-assisted protocol can be employed. This method has been shown to produce 1,8-naphthyridines in high yields with reduced reaction times.[1]
-
Materials:
-
2,6-Diaminopyridine
-
Acetylacetone (pentane-2,4-dione)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst
-
-
Procedure:
-
In a microwave-safe reaction vessel, mix 2,6-diaminopyridine, acetylacetone, and a catalytic amount of DABCO.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a specified power and temperature for a short duration (e.g., a few minutes).
-
Monitor the reaction progress using TLC.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with water to remove the catalyst.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent evaluation for potential biological activity, such as DNA binding affinity. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1]
Caption: Workflow for the synthesis and biological evaluation of this compound.
Biological Significance
The 1,8-naphthyridine core is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The discovery of Nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic highlighted the therapeutic potential of this scaffold.[1] Specifically, the methyl groups in this compound can enhance its binding affinity to certain DNA structures, which is a key area of research for potential therapeutic applications.[1] However, it is important to note that the effect of these substitutions is highly dependent on the biological target.[1] Further research into the various biological activities of this compound is ongoing.[4][5]
References
An In-depth Technical Guide to the Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5,7-Dimethyl-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details the core synthetic methodologies, presents quantitative data for comparison, and provides an experimental protocol for its preparation.
Introduction
This compound is a substituted 1,8-naphthyridine, a class of nitrogen-containing heterocyclic compounds that are considered privileged scaffolds in drug discovery. The unique arrangement of the nitrogen atoms in the 1,8-naphthyridine core allows for specific hydrogen bonding patterns and metal chelation, making it an ideal framework for designing therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The dimethyl substitution at the 5 and 7 positions of the naphthyridine ring can influence the molecule's steric and electronic properties, potentially modulating its biological activity.
Core Synthesis Pathway: The Friedländer Annulation
The most direct and widely employed method for the synthesis of the 1,8-naphthyridine skeleton is the Friedländer annulation.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the case of this compound, the synthesis is achieved through the reaction of 2,6-diaminopyridine with pentane-2,4-dione (acetylacetone).[1]
The reaction proceeds through an initial condensation between one of the amino groups of 2,6-diaminopyridine and one of the carbonyl groups of acetylacetone to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.
Synthesis Workflow
The overall synthetic workflow for the preparation of this compound via the Friedländer Annulation is depicted below.
Caption: Overall synthesis workflow for this compound.
Methodologies and Quantitative Data
Several methodologies have been developed for the Friedländer synthesis of 1,8-naphthyridines, ranging from conventional heating to more modern, environmentally benign techniques. The choice of method can significantly impact reaction time, yield, and overall efficiency.
| Synthesis Method | Catalyst/Solvent System | Reaction Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted | DABCO (catalyst), Solvent-free | Minutes | Not specified | 74-86 | [1] |
| Green Synthesis | Choline hydroxide (catalyst), Water (solvent) | 6-12 hours | 50 °C | >90 | [2][3][4] |
| Solvent-Free Grinding | CeCl₃·7H₂O (catalyst) | Minutes | Room Temperature | High | [5] |
Note: The yields reported for microwave-assisted and green synthesis methods are for general 1,8-naphthyridine synthesis and may vary for the specific synthesis of this compound.
Detailed Experimental Protocol
The following is a general procedure for the synthesis of 1,8-naphthyridine derivatives via a microwave-assisted, solvent-free Friedländer condensation, which can be adapted for the synthesis of this compound.
Materials:
-
2,6-Diaminopyridine
-
Pentane-2,4-dione (Acetylacetone)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dilute Hydrochloric Acid (HCl)
-
Acetonitrile (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-diaminopyridine (1.0 eq) and pentane-2,4-dione (1.0 eq).
-
Add DABCO (20 mol %) to the mixture.
-
Subject the mixture to microwave irradiation at 600W for a specified time (typically a few minutes, monitored by TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
Work up the mixture with dilute HCl.
-
Filter the separated solid, dry it, and recrystallize from acetonitrile to afford the pure this compound.[6]
Purification:
The crude product can be purified by recrystallization from an appropriate solvent such as acetonitrile.[6] Alternatively, column chromatography on silica gel may be employed for higher purity.
Signaling Pathways and Logical Relationships
The Friedländer synthesis proceeds through a well-defined reaction mechanism involving condensation, cyclization, and dehydration steps.
References
An In-Depth Technical Guide to N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-APINACA)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity
The compound often referred to by the acronym 5F-APINACA (or 5F-AKB-48) is a synthetic cannabinoid. Based on the adamantane moiety in its structure, the acronym "ADMND" is likely a shorthand for this compound.
-
IUPAC Name: N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
-
Synonyms: 5F-APINACA, 5F-AKB-48
-
Chemical Formula: C₂₃H₃₀FN₃O
-
Molar Mass: 383.511 g·mol⁻¹[1]
Chemical Structure:
Figure 1: 2D structure of N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide.
Quantitative Pharmacological Data
5F-APINACA is a potent agonist of both the central cannabinoid receptor (CB₁) and the peripheral cannabinoid receptor (CB₂). Its binding affinities and functional activity are summarized below.
| Parameter | Value | Receptor | Notes |
| Binding Affinity (Kᵢ) | 1.94 nM | CB₁ | High affinity, indicating strong binding to the receptor primarily responsible for psychoactive effects.[1][2] |
| 0.266 nM | CB₂ | Very high affinity, suggesting a significant interaction with the receptor involved in immunomodulatory functions.[1] | |
| Functional Activity | Full Agonist | CB₁ & CB₂ | Acts as a full agonist at both receptors, meaning it can elicit a maximal response.[1] |
| Blood Concentrations (Impaired Driving Cases) | 0.9 to 6.6 µg/L | N/A | Concentrations detected in whole blood samples from individuals driving under the influence. |
Mechanism of Action & Signaling Pathway
As a potent synthetic cannabinoid, 5F-APINACA mimics the effects of endogenous cannabinoids (like anandamide) and phytocannabinoids (like Δ⁹-THC) by activating cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of CB₁ receptors also modulates ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively suppress neuronal excitability and inhibit neurotransmitter release. Furthermore, studies have shown that 5F-APINACA facilitates the release of dopamine in the nucleus accumbens, which is a key component of the brain's reward system.[3]
Signaling Pathway Diagram
References
An In-depth Technical Guide on the Solubility of 5,7-Dimethyl-1,8-naphthyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide addresses the current landscape of solubility data for this compound. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unreported. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, outlines the expected qualitative solubility based on structurally similar compounds, and discusses the potential for computational prediction of its solubility.
Introduction
This compound, a derivative of the 1,8-naphthyridine core, possesses a chemical structure that suggests potential for a range of intermolecular interactions, influencing its solubility in different media. The presence of an amino group and nitrogen atoms in the aromatic rings allows for hydrogen bonding, while the dimethyl-substituted naphthyridine core contributes to its hydrophobic character. The interplay of these features dictates its solubility profile, a critical parameter for its practical application.
Quantitative Solubility Data
A comprehensive search of prominent chemical databases, including the IUPAC-NIST Solubility Database, PubChem, Reaxys, and SciFinder, yielded no specific quantitative solubility data for this compound in organic solvents. The available literature primarily focuses on its synthesis and biological activities.
However, for structurally related 1,8-naphthyridine derivatives, qualitative solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) has been noted. It is reasonable to infer that this compound would exhibit some degree of solubility in these solvents. One study mentioned that while DMSO improves the solubility of a related compound, it does not entirely prevent aggregation, suggesting that solubility might be limited even in these solvents.
Given the lack of quantitative data, the following table is presented as a template for researchers to populate upon experimental determination.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Isothermal Saturation | |||
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Isothermal Saturation | |||
| Ethanol | C₂H₅OH | 4.3 | Isothermal Saturation | |||
| Methanol | CH₃OH | 5.1 | Isothermal Saturation | |||
| Acetone | (CH₃)₂CO | 5.1 | Isothermal Saturation | |||
| Acetonitrile | CH₃CN | 5.8 | Isothermal Saturation | |||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Isothermal Saturation | |||
| Chloroform | CHCl₃ | 4.1 | Isothermal Saturation | |||
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Isothermal Saturation | |||
| Toluene | C₇H₈ | 2.4 | Isothermal Saturation | |||
| Hexane | C₆H₁₄ | 0.1 | Isothermal Saturation |
Experimental Protocol for Solubility Determination
The isothermal saturation method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for solubility determination.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are powerful tools for this purpose. These methods utilize the chemical structure of the solute and solvent to predict thermodynamic properties, including solubility. While these predictions are valuable for initial screening, they should be confirmed by experimental validation.
Conclusion
This technical guide consolidates the current knowledge on the solubility of this compound in organic solvents. The conspicuous absence of quantitative data in the public domain underscores the need for experimental determination. The provided detailed protocol for the isothermal saturation method offers a robust framework for researchers to generate this critical physicochemical data. Such data will be invaluable for advancing the research and development of applications involving this promising compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,7-Dimethyl-1,8-naphthyridin-2-amine
Molecular Structure and Predicted NMR Spectra
5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No. 39565-07-6) is a heterocyclic compound with a naphthyridine core, substituted with two methyl groups and an amine group.[1][2] The unique arrangement of these functional groups results in a distinct NMR fingerprint.
The structure of this compound is depicted below, with atom numbering for clarity in the subsequent NMR discussion.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons, the methyl groups, and the amino group. The predicted chemical shifts (δ) are summarized in the table below. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.[3]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (H3, H4, H6) | 6.5 - 8.5 | d, d, s | 1H, 1H, 1H |
| Amino Protons (-NH₂) | Variable | Broad s | 2H |
| C5-CH₃ | 2.5 - 3.0 | s | 3H |
| C7-CH₃ | 2.5 - 3.0 | s | 3H |
Aromatic Region (δ 6.5 - 8.5 ppm): The three protons on the naphthyridine core (H3, H4, and H6) are expected to resonate in this region.
-
H3 and H4: These protons are on the same pyridine ring and are expected to appear as doublets due to coupling with each other.
-
H6: This proton is on the second pyridine ring and, being isolated, is expected to appear as a singlet.
Methyl Protons (δ 2.5 - 3.0 ppm): The two methyl groups at positions C5 and C7 are in different chemical environments and are therefore expected to appear as two distinct singlets.[3]
Amino Protons (-NH₂): The protons of the primary amine group will likely give rise to a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are presented below.
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Aromatic & Heteroaromatic Carbons | 110 - 160 |
| Methyl Carbons (C5-CH₃, C7-CH₃) | 15 - 25 |
Aromatic and Heteroaromatic Carbons (δ 110 - 160 ppm): The eight carbon atoms of the naphthyridine ring system will resonate in this region. The exact chemical shifts are influenced by the nitrogen atoms and the substituents. Quaternary carbons (C2, C4a, C5, C7, C8a) will generally have different relaxation times and may appear with lower intensity in a standard proton-decoupled ¹³C NMR spectrum.
Methyl Carbons (δ 15 - 25 ppm): The carbons of the two methyl groups are expected to resonate at a higher field. For comparison, in the related compound 2,4-dimethyl-5-amino-benzo[b]naphthyridine, the methyl carbon signals were observed around δ 25 ppm.[3]
Experimental Protocols
A general experimental protocol for obtaining the NMR spectra of this compound is outlined below. This protocol is based on standard practices for the NMR analysis of organic compounds.[4][5]
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, equipped with a 5 mm probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for this type of compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on the exchange rate of labile protons like those of the amino group.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., δ 2.50 ppm for DMSO-d₆).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Experiment: Standard 1D proton-decoupled carbon experiment.
-
Solvent Reference: Calibrate the chemical shift scale to the solvent peak (e.g., δ 39.52 ppm for DMSO-d₆).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Advanced 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., H3-H4).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
References
The Biological Versatility of 1,8-Naphthyridines: A Technical Guide for Drug Discovery Professionals
The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its synthetic tractability and diverse pharmacological profile make it a cornerstone for the development of novel therapeutic agents.[1] This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of 1,8-naphthyridine derivatives. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Anticancer Activity: Targeting the Proliferative Machinery
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the inhibition of crucial enzymes that regulate cell division and survival, such as topoisomerases and protein kinases.[5]
Mechanisms of Anticancer Action
Topoisomerase Inhibition: A prominent mechanism of action for several 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[6] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand DNA breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[7] Voreloxin is a notable example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[3]
Kinase Inhibition: Many 1,8-naphthyridine derivatives act as potent inhibitors of various protein kinases, which are critical mediators of intracellular signaling pathways that control cell growth, proliferation, and survival.[5] Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 1,8-naphthyridine derivatives have been shown to inhibit EGFR, blocking downstream signaling cascades.[5][8]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[9]
-
Aurora Kinases: These serine/threonine kinases play a critical role in mitotic progression. Inhibition of Aurora kinases by 1,8-naphthyridine derivatives can lead to mitotic arrest and apoptosis.
Quantitative Anticancer Data
The cytotoxic effects of various 1,8-naphthyridine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12 | HBL-100 | Breast | 1.37 | [10] |
| Compound 17 | KB | Oral | 3.7 | [10] |
| Compound 22 | SW-620 | Colon | 3.0 | [10] |
| Compound 10c | MCF7 | Breast | 1.47 | [3] |
| Compound 8d | MCF7 | Breast | 1.62 | [3] |
| Compound 4d | MCF7 | Breast | 1.68 | [3] |
| Compound 16 | HeLa | Cervical | 0.7 | [4] |
| Compound 16 | HL-60 | Leukemia | 0.1 | [4] |
| Compound 16 | PC-3 | Prostate | 5.1 | [4] |
| Compound 9k | - | c-Kit driven | 0.0085 | [9] |
| Compound 10l | - | VEGFR-2 driven | 0.0565 | [9] |
| Compound 10r | - | VEGFR-2 driven | 0.0317 | [9] |
Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 1,8-Naphthyridine derivatives, stemming from the foundational antibiotic nalidixic acid, have a long history as effective antibacterial agents.[2][11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[2]
Mechanism of Antimicrobial Action
By binding to the DNA-gyrase complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death. This targeted action makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Compound ID | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| ANA-12 | Mycobacterium tuberculosis H37Rv | N/A | 6.25 | [12] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | Negative | ≥ 1024 | [13] |
| 3-TNB | S. aureus 10 | Positive | ≥ 1024 | [13] |
| Enoxacin | Various Gram-positive and Gram-negative | Both | Broad Spectrum | [2] |
| Nalidixic Acid | Various Gram-negative | Negative | Broad Spectrum | [2] |
Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.
Antiviral Activity
Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[14][15] The mechanisms for these activities are varied and can include the inhibition of viral enzymes such as HIV-1 integrase.[16]
| Compound ID | Virus | Assay | EC50 (nM) | Reference |
| HM13N | HIV-1 | Tat-mediated transcription | Potent Inhibition | [17] |
| A1 | HCMV (Towne) | Plaque Reduction | 39-223 fold lower than Ganciclovir | [18] |
| A1 | HSV-1 | Plaque Reduction | Equip-otent to Acyclovir | [18] |
| A1 | HSV-2 | Plaque Reduction | 21.5-fold more potent than Acyclovir | [18] |
Anti-inflammatory Activity
The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to modulate key inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[19] This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with signaling cascades such as the NF-κB pathway.[19]
| Compound ID | Target/Assay | IC50 (µM) | Reference |
| HSR2104 | NO production (LPS-treated BV2 cells) | 16.2 | [19] |
| HSR2104 | TNF-α production (LPS-treated BV2 cells) | 12.5 | [19] |
| HSR2104 | IL-6 production (LPS-treated BV2 cells) | 21.8 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,8-naphthyridine derivatives.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting viability against compound concentration.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
1,8-Naphthyridine derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
Assay buffer (containing ATP)
-
1,8-Naphthyridine derivatives
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add DNA gyrase to each tube.
-
Reaction Initiation: Add ATP to start the reaction and incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes used to evaluate 1,8-naphthyridine derivatives.
High-Throughput Screening Workflow for 1,8-Naphthyridine Derivatives.
Mechanism of Topoisomerase II Inhibition.
Kinase Inhibition by 1,8-Naphthyridine Derivatives.
References
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 4. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling the Enigmatic Profile of 5,7-Dimethyl-1,8-naphthyridin-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Abstract
5,7-Dimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the 1,8-naphthyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide-ranging biological activities.[1] Extensive research into 1,8-naphthyridine derivatives has revealed potent antimicrobial, anticancer, and anti-inflammatory properties, often attributed to mechanisms like DNA gyrase/topoisomerase inhibition and kinase modulation.[1][2] However, the specific pharmacological profile of this compound remains largely uncharacterized in publicly available literature. Notably, studies on related compounds suggest that the 5,7-dimethyl substitution pattern can be detrimental to certain biological activities, such as cytotoxicity against cancer cell lines, rendering it "substantially less active" than its single-methylated counterparts.[3] The primary documented application of this specific molecule is in analytical chemistry as a fluorescent reagent for the determination of nitrite.[4] This technical guide synthesizes the available information on this compound, focusing on its synthesis, physicochemical properties, and its established role in chemical analysis, while also contextualizing it within the broader, pharmacologically active family of 1,8-naphthyridines.
Introduction: The 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. This structural motif is found in numerous synthetic compounds with diverse therapeutic applications.[1] The planar nature of the ring system and the strategic placement of nitrogen atoms allow for various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking, making it an ideal framework for drug design.[2] The discovery of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic in 1962, spurred decades of research into this chemical class, leading to the development of numerous clinically significant agents.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Friedländer-type condensation reaction. This method involves the reaction of an appropriately substituted aminopyridine with a β-dicarbonyl compound.
A common synthetic route involves the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione) under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the final product.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39565-07-6 | [1][5][6] |
| Molecular Formula | C₁₀H₁₁N₃ | [6][7] |
| Molecular Weight | 173.21 g/mol | [1][6] |
| Appearance | Solid | [5] |
| InChI Key | BOSVHBKQNJZNHK-UHFFFAOYSA-N | [1][5] |
Mechanism of Action and Biological Activity: An Evidence Gap
Despite the extensive research on the 1,8-naphthyridine scaffold, there is a notable absence of studies detailing a specific pharmacological mechanism of action for this compound. While its parent class of compounds is known to target various enzymes and cellular processes, this particular derivative has not been the subject of in-depth biological characterization in the available scientific literature.
One study investigating the structure-activity relationships of naphthyridine derivatives in human cancer cell lines found that compounds with two methyl groups at both the C-5 and C-7 positions were "substantially less active" than their counterparts with a single methyl group.[3] This suggests that the 5,7-dimethyl substitution pattern may sterically hinder or otherwise negatively influence the binding of the molecule to cytotoxic targets.
Application in Analytical Chemistry: Fluorescent Determination of Nitrite
The most well-documented application of this compound is as a fluorescent reagent for the detection of nitrite ions.[4]
Principle of Detection
The detection method is based on the diazotization of the primary amino group of this compound by nitrite in an acidic medium. The resulting diazonium salt is unstable and hydrolyzes upon heating to form the corresponding hydroxyl-substituted naphthyridine. This conversion leads to a quenching of the native fluorescence of the amine compound. The degree of fluorescence quenching is directly proportional to the concentration of nitrite in the sample.[4]
Experimental Protocol: Fluorometric Determination of Nitrite
The following is a generalized protocol based on the described method.[4]
1. Reagent Preparation:
- Stock Solution of this compound (ADMND): Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in a suitable solvent, potentially with gentle heating or the addition of a small amount of acid to aid dissolution.
- Working Solution of ADMND: Dilute the stock solution to the desired working concentration (e.g., 1 x 10⁻⁵ M) with deionized water.
- Nitrite Standard Solutions: Prepare a series of standard nitrite solutions of varying concentrations by diluting a stock sodium nitrite solution.
- Acid Solution: Prepare a solution of hydrochloric acid (e.g., 2 M).
2. Procedure:
- Pipette a defined volume of the sample or nitrite standard into a test tube.
- Add a specific volume of the ADMND working solution.
- Add a specific volume of the hydrochloric acid solution to achieve the optimal acidic pH for the diazotization reaction.
- Mix the solution thoroughly.
- Heat the mixture in a boiling water bath for a specified time (e.g., 20 minutes) to facilitate the hydrolysis of the diazonium salt.
- Cool the solution to room temperature.
- Dilute the solution to a final volume with deionized water.
3. Measurement:
- Measure the fluorescence intensity of the solution using a spectrofluorometer at the predetermined excitation and emission wavelengths for ADMND.
- A blank solution (containing all reagents except nitrite) should be prepared and measured.
4. Data Analysis:
- Calculate the degree of fluorescence quenching (F₀ - F) / F₀, where F₀ is the fluorescence of the blank and F is the fluorescence of the sample/standard.
- Construct a calibration curve by plotting the degree of fluorescence quenching versus the concentration of the nitrite standards.
- Determine the concentration of nitrite in the sample by interpolating its fluorescence quenching value on the calibration curve.
Conclusion
This compound is a member of the pharmacologically significant 1,8-naphthyridine family. While the broader class of compounds exhibits a rich profile of biological activities, this specific derivative is notable for its lack of documented pharmacological action, and indeed, evidence suggests its 5,7-dimethyl substitution pattern may be unfavorable for cytotoxic activity. Its primary established utility lies in the field of analytical chemistry, where it serves as a fluorescent probe for the sensitive detection of nitrite. Future research may yet uncover novel biological roles for this compound, but based on current literature, its application is confined to the analytical realm. Professionals in drug development should be aware of the potential for specific substitution patterns, such as the one present in this molecule, to significantly alter the biological activity of a privileged scaffold.
References
- 1. This compound | 39565-07-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5,7-dimethyl-1,8-naphthyridine as a fluorescent reagent for the determination of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
The 1,8-Naphthyridine Scaffold: A Privileged Framework for Novel Therapeutic Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has led to the development of numerous derivatives with potent therapeutic activities. This technical guide provides an in-depth exploration of the key therapeutic targets of the 1,8-naphthyridine scaffold, with a focus on its applications in oncology, infectious diseases, and neurology. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Therapeutic Targets
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting crucial cellular components involved in cancer cell proliferation, survival, and DNA repair.
Topoisomerase II Inhibition
Several 1,8-naphthyridine-based compounds function as topoisomerase II inhibitors.[1] Topoisomerase II is a vital enzyme that alters DNA topology, and its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.
Quantitative Data: Anticancer Activity of 1,8-Naphthyridine Derivatives
| Compound | Cancer Cell Line | Target/Assay | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | Cytotoxicity | 0.41 | [2] |
| K-562 (Leukemia) | Cytotoxicity | 0.77 | [2] | |
| Compound 36 | PA-1 (Ovarian) | Cytotoxicity | 1.19 | [2] |
| Compound 29 | PA-1 (Ovarian) | Cytotoxicity | 0.41 | [2] |
| SW620 (Colon) | Cytotoxicity | 1.4 | [2] | |
| Compound 12 | HBL-100 (Breast) | Cytotoxicity | 1.37 | [3] |
| Compound 17 | KB (Oral) | Cytotoxicity | 3.7 | [3] |
| Compound 22 | SW-620 (Colon) | Cytotoxicity | 3.0 | [3] |
| Derivative 10c | MCF7 (Breast) | Cytotoxicity | 1.47 | [4] |
| Derivative 8d | MCF7 (Breast) | Cytotoxicity | 1.62 | [4] |
| Derivative 4d | MCF7 (Breast) | Cytotoxicity | 1.68 | [4] |
| Derivative 16 | HeLa (Cervical) | Cytotoxicity | 0.7 | [1] |
| HL-60 (Leukemia) | Cytotoxicity | 0.1 | [1] | |
| PC-3 (Prostate) | Cytotoxicity | 5.1 | [1] | |
| Derivative 5b | MCF-7 (Breast) | Cytotoxicity | 11.25 | [5] |
| Derivative 5e | MCF-7 (Breast) | Cytotoxicity | 13.45 | [5] |
Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers. 1,8-naphthyridine derivatives have been developed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met.
EGFR Signaling Pathway:
c-Met Signaling Pathway:
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. Inhibiting PARP1 in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality, making PARP inhibitors a promising targeted therapy.
PARP1-Mediated DNA Damage Repair:
Antimicrobial Therapeutic Targets
The 1,8-naphthyridine scaffold forms the core of several successful antibacterial agents. The primary mechanism of action is the inhibition of bacterial DNA gyrase.
DNA Gyrase Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is essential for DNA replication, transcription, and repair in bacteria.[6] It introduces negative supercoils into DNA, a process not found in eukaryotes, making it an excellent target for selective antibacterial drugs.
Bacterial DNA Replication and DNA Gyrase Inhibition:
Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |
| ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [7] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [8] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [8] |
| Derivatives 44a-b, 45a-b | S. aureus | 6-7 mM | [6] |
| Derivatives 31b, 31f | B. subtilis (resistant) | IC50 vs DNA gyrase: 1.7-13.2 | [6] |
Therapeutic Targets in Neurological Disorders
Derivatives of the 1,8-naphthyridine scaffold have shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key components of neurotransmission.
Cholinesterase Inhibition
A primary strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Cholinergic Synaptic Transmission and its Enhancement:
Quantitative Data: Cholinesterase Inhibition by 1,8-Naphthyridine Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound 4 | AChE | 0.060 | [9] |
| Tacrine (reference) | AChE | 0.027 | [9] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.
General Synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
A common route to this core structure involves a multi-step synthesis:
-
Step 1: Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate at elevated temperatures (e.g., 120°C).[10]
-
Step 2: Cyclization of the intermediate in a high-boiling solvent like diphenyl ether under reflux (e.g., 250°C).[10]
-
Step 3: Alkylation or arylation at the N-1 position using an appropriate halide (e.g., p-chlorobenzyl chloride) in the presence of a base like sodium hydride in a solvent such as DMF.[10]
-
Step 4: Hydrolysis of the ester group to the carboxylic acid using a base like sodium hydroxide in ethanol under reflux.[10]
-
Step 5: Further modifications, such as amidation, can be carried out by reacting the carboxylic acid with an appropriate amine.[10]
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow for MTT Assay:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer.
-
Inhibitor Addition: Add various concentrations of the 1,8-naphthyridine derivative to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.
Detailed Protocol:
-
Reaction Setup: In a multi-well plate, combine the target kinase, the specific substrate, and the 1,8-naphthyridine inhibitor at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Detection: Add a detection reagent that contains luciferase. The amount of remaining ATP is inversely proportional to the kinase activity. The luciferase uses the remaining ATP to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[11][12][13][14]
PARP1 Inhibition Assay
PARP1 activity can be measured using a fluorometric assay that detects the consumption of its substrate, NAD+.[15][16][17][18]
Detailed Protocol:
-
Reaction Mixture: In a multi-well plate, combine activated DNA, PARP1 enzyme, and the test inhibitor.
-
Reaction Initiation: Add NAD+ to start the reaction.
-
Incubation: Incubate at room temperature.
-
Detection: Add a developing reagent that reacts with the remaining NAD+ to produce a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity. The signal is inversely proportional to PARP1 activity.
-
Data Analysis: Calculate the percentage of PARP1 inhibition and determine the IC50 value.
Conclusion
The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of clinically significant targets in cancer, infectious diseases, and neurological disorders. The continued exploration of this privileged scaffold, through rational design, synthesis, and comprehensive biological evaluation, holds great promise for the discovery of next-generation medicines. This technical guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5,7-Dimethyl-1,8-naphthyridin-2-amine as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethyl-1,8-naphthyridin-2-amine (ADMND) is a heterocyclic aromatic compound belonging to the naphthyridine family. The rigid, planar structure of the 1,8-naphthyridine core imparts favorable fluorescent properties, making it a valuable scaffold for the development of fluorescent probes.[1] This document provides detailed application notes and experimental protocols for the use of ADMND and its derivatives as fluorescent probes for the detection of various analytes. The inherent fluorescence of the 1,8-naphthyridine scaffold, modulated by the dimethyl and amino substituents, makes ADMND an attractive candidate for creating sensitive and selective fluorescent sensors.
Photophysical Properties
The intrinsic fluorescence of this compound forms the basis of its application as a fluorescent probe. While the fluorescence quantum yield of the parent compound is not exceptionally high, its derivatives have been shown to exhibit significant fluorescence, making them suitable for various sensing applications.[2] The photophysical properties of related dialkylamino-substituted 1,8-naphthyridines have been characterized in methanol, showing UV absorption between 320 and 400 nm and emission in the range of 360 to 500 nm.[2]
Table 1: Photophysical Data of a Related 1,8-Naphthyridine Derivative
| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Solvent |
| 2,7-di(propylamino)-4-methyl-[3][4]-naphthyridine | 340 nm | 435 nm | 0.25 | Methanol |
Application 1: Ratiometric Fluorescent Sensing of Nitrite
This compound can be employed as a fluorescent reagent for the determination of trace amounts of nitrite ions (NO₂⁻) in aqueous solutions.[3] The sensing mechanism is based on the fluorescence quenching of ADMND upon reaction with nitrite.[3]
Signaling Pathway: Fluorescence Quenching
The detection of nitrite relies on a diazotization reaction. In an acidic medium, nitrite ions react with the primary amine group of ADMND to form a diazonium salt. This newly formed, non-fluorescent diazonium salt is then hydrolyzed upon boiling. The overall process leads to a decrease in the fluorescence intensity of the solution, which is proportional to the concentration of nitrite.
Caption: Nitrite detection via fluorescence quenching of ADMND.
Quantitative Data
Table 2: Performance of ADMND as a Nitrite Sensor [3]
| Parameter | Value |
| Linear Range | 1 x 10⁻⁷ to 2.5 x 10⁻⁶ mol L⁻¹ |
| Detection Limit | 4.06 x 10⁻⁸ mol L⁻¹ |
Experimental Protocol: Determination of Nitrite
Materials:
-
This compound (ADMND) stock solution (e.g., 1 x 10⁻⁴ mol L⁻¹ in a suitable organic solvent like ethanol).
-
Standard nitrite solutions of varying concentrations.
-
Hydrochloric acid (HCl) solution (e.g., 1 mol L⁻¹).
-
Deionized water.
-
Fluorometer.
-
Quartz cuvettes.
-
Water bath.
Procedure:
-
Preparation of Reagent Solution: Prepare a working solution of ADMND by diluting the stock solution with deionized water to a final concentration of approximately 1 x 10⁻⁶ mol L⁻¹.
-
Sample Preparation: To a series of test tubes, add a fixed volume of the ADMND working solution.
-
Acidification: Add a specific volume of HCl solution to each test tube to create an acidic environment.
-
Addition of Nitrite: Add varying volumes of the standard nitrite solutions to the test tubes to create a calibration curve. For unknown samples, add a known volume of the sample solution.
-
Reaction: Mix the solutions thoroughly and heat the test tubes in a boiling water bath for a defined period (e.g., 20 minutes) to facilitate the diazotization and hydrolysis reactions.
-
Cooling: After heating, cool the test tubes to room temperature.
-
Fluorescence Measurement: Transfer the solutions to quartz cuvettes and measure the fluorescence intensity at the emission maximum of ADMND (the exact wavelength should be determined experimentally, but is expected to be in the 400-500 nm range based on similar compounds) using a suitable excitation wavelength (e.g., 340 nm).[2]
-
Data Analysis: Plot the degree of fluorescence quenching (F₀ - F) / F₀, where F₀ is the fluorescence of the blank (no nitrite) and F is the fluorescence of the sample, against the nitrite concentration to generate a calibration curve. Determine the concentration of nitrite in unknown samples from this curve.
Application 2: 'Turn-On' and 'Turn-Off' Fluorescent Sensing of Metal Ions
Derivatives of this compound have been synthesized to act as selective 'turn-on' and 'turn-off' fluorescent chemosensors for metal ions. For instance, 2-bromoacetamido-5,7-dimethyl-1,8-naphthyridine has been shown to detect fluoride (F⁻) and mercury (Hg²⁺) ions through different fluorescence responses.[5]
Signaling Pathway: Dual Ion Detection
The sensing mechanism for F⁻ involves a 'turn-on' fluorescence response due to anion-induced deprotonation of the amide NH group. In contrast, the detection of Hg²⁺ occurs via a 'turn-off' mechanism, where the fluorescence is quenched upon binding of the metal ion to the nitrogen atoms of the naphthyridine ring.[5]
Caption: 'Turn-on' and 'turn-off' sensing by an ADMND derivative.
Quantitative Data
Table 3: Performance of an ADMND Derivative as a Dual Ion Sensor [5]
| Analyte | Detection Limit | Response |
| F⁻ | 0.4 ppm | Fluorescence 'Turn-On' |
| Hg²⁺ | 2.4 ppm | Fluorescence 'Turn-Off' |
Experimental Protocol: General Procedure for Metal Ion Detection
Materials:
-
ADMND derivative stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water or an appropriate solvent).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the ADMND derivative in the chosen buffer to a final concentration suitable for fluorescence measurements (e.g., 1-10 µM).
-
Initial Fluorescence Measurement: Record the fluorescence spectrum of the probe solution to establish the baseline fluorescence (F₀).
-
Titration with Metal Ions:
-
To the cuvette containing the probe solution, add small aliquots of the stock solution of the target metal ion.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum.
-
-
Selectivity Studies: Repeat the experiment with a range of other metal ions at the same concentration to assess the selectivity of the probe.
-
Data Analysis: Plot the change in fluorescence intensity (F/F₀ for 'turn-on' or F₀/F for 'turn-off') against the concentration of the metal ion. The detection limit can be calculated based on the signal-to-noise ratio.
Application 3: Potential for Cellular Imaging
The 1,8-naphthyridine scaffold is present in molecules that have been successfully used for cellular imaging.[6] The lipophilic nature of the dimethyl-substituted naphthyridine core in ADMND suggests it may be cell-permeable, making it a candidate for live-cell imaging applications. Depending on its specific physicochemical properties, it could potentially accumulate in certain cellular compartments.
Experimental Workflow: Live-Cell Imaging
The following is a general protocol for evaluating the potential of ADMND or its derivatives as a fluorescent probe for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is crucial.
Caption: A generalized workflow for live-cell imaging experiments.
Experimental Protocol: Cellular Staining and Imaging
Materials:
-
ADMND or its derivative stock solution (e.g., 1-10 mM in DMSO).
-
Cell culture medium appropriate for the cell line being used.
-
Phosphate-buffered saline (PBS).
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes).
-
Fluorescence microscope with appropriate filter sets.
-
Cell line of interest.
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes and culture them until they reach the desired confluency (typically 50-70%).
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters.
-
Controls: Include a vehicle control (cells treated with the same concentration of DMSO without the probe) to assess background fluorescence.
Conclusion
This compound and its derivatives represent a promising class of fluorescent probes with applications in the detection of small molecules and ions, and potential for use in cellular imaging. The straightforward fluorescence quenching mechanism for nitrite detection, coupled with the tunable 'turn-on' and 'turn-off' responses of its derivatives for metal ion sensing, highlights the versatility of this scaffold. Further research into the photophysical properties of the parent compound and the development of new derivatives will undoubtedly expand the utility of this valuable fluorescent probe in various scientific disciplines.
References
- 1. This compound | 39565-07-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-5,7-dimethyl-1,8-naphthyridine as a fluorescent reagent for the determination of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorometric assay for the measurement of nitrite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridinic fluorescent ‘turn-on’ and ‘turn-off’ chemosensors for detection of F− and Hg2+ ions mimicking INHIBIT molecular logic behaviour - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrite Detection Using an Aromatic Diamine-Based Fluorescent Probe
Note: Extensive searches for a specific fluorescent probe for nitrite detection named "ADMND" did not yield any matching results in the scientific literature. Therefore, these application notes and protocols are provided for a representative aromatic diamine-based fluorescent probe, which operates on a well-established chemical reaction for nitrite sensing. The principles and procedures outlined here are broadly applicable to this class of fluorescent probes.
Introduction
Nitrite (NO₂⁻) is a crucial ion in various biological and environmental systems. It serves as a precursor to nitric oxide (NO), a key signaling molecule, but can also be an indicator of water pollution and a potential health hazard at elevated concentrations. Consequently, the sensitive and selective detection of nitrite is of significant interest to researchers in fields ranging from environmental science to drug development.
This document provides a detailed protocol for the detection of nitrite using a fluorescent probe based on an aromatic diamine scaffold. The probe, upon reaction with nitrite in an acidic medium, undergoes a diazotization and subsequent cyclization reaction. This transformation leads to the formation of a highly fluorescent triazole derivative, resulting in a "turn-on" fluorescence signal that is directly proportional to the nitrite concentration.
Principle of Detection
The detection mechanism relies on the specific reaction of nitrite with an aromatic ortho-diamine group on the fluorescent probe under acidic conditions. The process can be summarized in the following steps:
-
Nitrosation: In the presence of acid, nitrite is converted to nitrous acid (HNO₂), which then forms a nitrosating agent (e.g., N₂O₃).
-
Diazotization: The nitrosating agent reacts with one of the amino groups of the aromatic diamine to form a diazonium salt.
-
Cyclization: The newly formed diazonium group intramolecularly attacks the adjacent amino group, leading to the formation of a stable and highly fluorescent triazole ring structure.
This reaction is highly specific for nitrite, and the resulting fluorescence enhancement provides a sensitive method for its quantification.
Signaling Pathway Diagram
Application Notes and Protocols: 5,7-Dimethyl-1,8-naphthyridin-2-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental approaches for evaluating 5,7-Dimethyl-1,8-naphthyridin-2-amine and related 1,8-naphthyridine derivatives in the context of cancer cell line research. While specific data on this compound is limited, this document outlines the broader context of the 1,8-naphthyridine scaffold's anticancer potential and provides detailed protocols for its investigation.
Introduction
The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to induce programmed cell death (apoptosis), cause cell cycle arrest, and inhibit crucial enzymes involved in cell proliferation such as topoisomerases and protein kinases.[3][4]
However, the substitution pattern on the naphthyridine ring is a critical determinant of its biological activity.[1] Research into the cytotoxicity of various naphthyridine derivatives has indicated that compounds with two methyl groups at both the C-5 and C-7 positions, such as this compound, were found to be "substantially less active" than analogs with a single methyl group at either the C-6 or C-7 position.[1][2] This suggests that while the 1,8-naphthyridine core is a promising framework for the development of anticancer agents, the specific 5,7-dimethyl substitution may not be optimal for cytotoxicity.
Despite the potentially lower intrinsic activity, this compound can serve as a valuable tool in structure-activity relationship (SAR) studies to understand the steric and electronic requirements for potent anticancer activity within this class of compounds. The following sections provide data on related, more active compounds for comparison and detailed protocols for evaluating the cytotoxic and mechanistic properties of this compound and its analogs.
Data Presentation: Cytotoxicity of 1,8-Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various 1,8-naphthyridine derivatives against a range of human cancer cell lines. This data provides a benchmark for assessing the potential of new analogs, including this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 | HeLa (Cervical) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| PC-3 (Prostate) | 5.1 | [2] | |
| Compound 12 | HBL-100 (Breast) | 1.37 | [5] |
| Compound 17 | KB (Oral) | 3.7 | [5] |
| Compound 22 | SW-620 (Colon) | 3.0 | [5] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |
| K-562 (Leukemia) | 0.77 | [6] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] |
| SW620 (Colon) | 1.4 | [6] | |
| Bisleuconothine A | SW480 (Colon) | 2.74 | [7] |
| HCT116 (Colon) | 3.18 | [7] | |
| HT29 (Colon) | 1.09 | [7] | |
| SW620 (Colon) | 3.05 | [7] | |
| 10c (Pyrazole derivative) | MCF-7 (Breast) | 1.47 | [4] |
| 8d (Pyrimidine derivative) | MCF-7 (Breast) | 1.62 | [4] |
| 4d (Chalcone derivative) | MCF-7 (Breast) | 1.68 | [4] |
Note: The above data is for various substituted 1,8-naphthyridine derivatives and not for this compound itself, which has been reported to be substantially less active.
Mechanisms of Action of Anticancer 1,8-Naphthyridine Derivatives
The anticancer activity of 1,8-naphthyridine derivatives is multifaceted. Key mechanisms include:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death.[1] This can be initiated through an increase in oxidative stress and the generation of reactive oxygen species (ROS).[8]
-
Cell Cycle Arrest: These compounds can halt the cell division cycle at various phases, such as G0/G1, preventing cancer cell proliferation.[7][8]
-
Enzyme Inhibition: A primary mode of action for many 1,8-naphthyridine derivatives is the inhibition of crucial enzymes like:
-
DNA Topoisomerases: Inhibition of these enzymes leads to DNA strand breaks and subsequent cell death.[2][4]
-
Protein Kinases: By blocking the ATP-binding site of kinases involved in cell signaling pathways that regulate cell growth and survival, these compounds can induce apoptosis.[4]
-
Tubulin Polymerization: Some derivatives interfere with microtubule formation, a critical process for cell division, by inhibiting tubulin polymerization.[2][9]
-
Caption: General mechanisms of action for 1,8-naphthyridine anticancer agents.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
References
- 1. This compound | 39565-07-6 | Benchchem [benchchem.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1,8-Naphthyridines: A Privileged Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[1] This structural motif is integral to numerous synthetic compounds displaying a wide array of biological activities, making it a focal point in the quest for novel therapeutic agents.[2][3] Derivatives of 1,8-naphthyridine have demonstrated significant potential in treating a multitude of diseases, including cancer, bacterial and viral infections, and inflammatory conditions.[3][4] This document provides a detailed overview of the key applications of 1,8-naphthyridines in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.
Anticancer Activity
A substantial body of research has underscored the potent anticancer properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[2][5] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer progression.[2][6]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various 1,8-naphthyridine derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 17 | KB (Oral) | 3.7 | [7] |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [8] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [8] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [8] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [8] |
| Compound 29 | SW620 (Colon) | 1.4 | [8] |
| Voreloxin Derivative | MCF7 (Breast) | 1.47 | [9] |
| Voreloxin Derivative | MCF7 (Breast) | 1.62 | [9] |
| Voreloxin Derivative | MCF7 (Breast) | 1.68 | [9] |
| Voreloxin Derivative | MCF7 (Breast) | 2.30 | [9] |
| Voreloxin Derivative | MCF7 (Breast) | 3.19 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
1,8-Naphthyridine compound of interest
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Antibacterial Activity
The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antibacterial agents.[10] The first clinically used drug from this class was nalidixic acid, which inhibits bacterial DNA gyrase.[10] Many modern fluoroquinolone antibiotics also incorporate the 1,8-naphthyridine nucleus.[10] Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[11][12]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial activity of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PD 131628 | Escherichia coli | ≤0.015 | [13] |
| PD 131628 | Staphylococcus aureus | ≤0.015 | [13] |
| Enoxacin | Gram-positive & Gram-negative bacteria | Varies | [10] |
| Gemifloxacin | Gram-positive bacteria & Neisseria gonorrhoeae | Varies | [10] |
| Zabofloxacin | Multidrug-resistant Gram-positive bacteria | Varies | [10] |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [14][15] |
| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [15] |
| ANA-1 | Mycobacterium tuberculosis H37Rv | 12.5 | [15] |
| ANA-6 | Mycobacterium tuberculosis H37Rv | 12.5 | [15] |
| ANA-7 | Mycobacterium tuberculosis H37Rv | 12.5 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[5]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.
Materials:
-
1,8-Naphthyridine compound of interest
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
Procedure:
-
Preparation of the Antimicrobial Agent:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent.
-
Prepare serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Preparation of the Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Within 15 minutes of its preparation, add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the total volume in each well to 200 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Kinase Inhibition
The 1,8-naphthyridine scaffold is recognized as a versatile starting point for the synthesis of kinase inhibitors.[1] Kinases are key players in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[1]
Quantitative Data: Kinase Inhibitory Activity
The inhibitory activity of 1,8-naphthyridine derivatives against specific kinases is also measured by IC50 values.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| CDK5 Inhibitor | CDK5 | <10 (Category A) | |
| CDK5 Inhibitor | CDK5 | 10-100 (Category B) | |
| CDK5 Inhibitor | CDK5 | >100 to ≤ 1000 (Category C) | |
| 1e | Carbonic Anhydrase-II | 440 | |
| 1g | Carbonic Anhydrase-IX | 110 | |
| 1a | Carbonic Anhydrase-XII | 320 | |
| 1b | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 122 | |
| 1e | Calf-Intestinal Alkaline Phosphatase (IAP) | 107 |
Experimental Protocol: In Vitro Kinase Assay (Generic TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity and inhibition.
Principle: A kinase phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Kinase inhibitors will prevent this phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
1,8-Naphthyridine compound of interest
-
Purified kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-APC conjugate
-
Stop/detection buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the 1,8-naphthyridine derivative in DMSO.
-
Further dilute the compounds in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the wells of the assay plate.
-
Add the kinase enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the stop/detection buffer containing the europium-labeled antibody and streptavidin-APC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Signal Measurement:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and determine the IC50 value.
-
Signaling Pathways
The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to modulate various cellular signaling pathways.
Kinase Inhibitor Signaling Pathway
Many 1,8-naphthyridine derivatives function as kinase inhibitors, targeting enzymes like Receptor Tyrosine Kinases (e.g., EGFR), Casein Kinase 2, and c-Met kinase.[2][6] By inhibiting these kinases, they can block downstream signaling cascades that are often hyperactivated in cancer, leading to reduced cell proliferation and survival.
Bacterial DNA Gyrase Inhibition
The antibacterial action of many 1,8-naphthyridine derivatives, including nalidixic acid and fluoroquinolones, is due to their inhibition of bacterial DNA gyrase (a type II topoisomerase).[10][11] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.
Other Biological Activities
In addition to their well-documented anticancer and antibacterial properties, 1,8-naphthyridine derivatives have shown a remarkable breadth of other biological activities, including:
-
Antiviral activity: Some derivatives have been reported to exhibit activity against various viruses, including HIV, HCMV, HSV, HPV, and HCV.[3]
-
Anti-inflammatory activity: Certain 1,8-naphthyridine compounds have demonstrated anti-inflammatory effects, potentially through the modulation of cytokine and chemokine levels.[7][8]
-
Neurological applications: These compounds have also shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression.[3]
The versatility of the 1,8-naphthyridine scaffold continues to make it an attractive starting point for the design and synthesis of new therapeutic agents with a wide range of potential applications in medicinal chemistry.[3][5] Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. protocols.io [protocols.io]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Antibody Tests for Identification of Mycobacterium bovis-Infected Bovine Herds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Quenching Assays with Acrylodan
For Researchers, Scientists, and Drug Development Professionals
Note: The term "ADMND" provided in the topic query is not a recognized compound in the context of fluorescence quenching assays. Based on the experimental context, this document has been prepared assuming the intended compound was Acrylodan , a widely used fluorescent probe in such studies.
Introduction
Acrylodan (6-acryloyl-2-dimethylaminonaphthalene) is a thiol-reactive, environmentally sensitive fluorescent probe extensively utilized in protein science and drug discovery.[1][2] Its fluorescence emission spectrum is highly dependent on the polarity of its local microenvironment.[1][3] This property makes it an exceptional tool for investigating protein-ligand interactions, conformational changes, and the dynamics of protein structure.[4][5]
Ligand binding events often induce conformational shifts within a protein, which can alter the environment surrounding an Acrylodan molecule covalently attached to a specific cysteine residue. This change in the local environment, for instance, a shift to a more solvent-exposed or a more buried hydrophobic pocket, leads to a change in the fluorescence quantum yield, typically observed as fluorescence quenching (a decrease in intensity).[1] By systematically titrating an Acrylodan-labeled protein with a ligand and monitoring the resultant fluorescence quenching, one can generate a binding curve to determine the binding affinity, quantified by the dissociation constant (Kd).[1]
These application notes provide a detailed framework, including experimental protocols and data analysis guidelines, for employing Acrylodan-based fluorescence quenching assays to characterize protein-ligand interactions.
Principle of the Assay
The core principle of the Acrylodan-based fluorescence quenching assay is the modulation of its fluorescence properties upon ligand binding to a target protein. The process can be broken down into the following key stages:
-
Labeling: A protein of interest, containing a strategically placed cysteine residue (either endogenous or introduced via site-directed mutagenesis), is covalently labeled with Acrylodan.[4]
-
Excitation and Emission: The Acrylodan-protein conjugate exhibits a characteristic fluorescence emission when excited at its maximum absorbance wavelength (around 390 nm).[1] The emission maximum is sensitive to the polarity of its surroundings, with a blue-shift (to shorter wavelengths) typically observed in more hydrophobic environments.[1]
-
Ligand-Induced Conformational Change: The binding of a ligand to the protein can trigger a conformational change. This rearrangement can alter the microenvironment of the attached Acrylodan probe.
-
Fluorescence Quenching: The change in the probe's environment results in a change in its fluorescence quantum yield, most commonly leading to quenching.[1]
-
Quantification of Binding: The extent of fluorescence quenching is directly proportional to the concentration of the ligand-bound protein. A titration experiment, where the labeled protein is exposed to increasing concentrations of the ligand, allows for the determination of the dissociation constant (Kd).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, spectral properties, and use of 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan). A thiol-selective, polarity-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5,7-Dimethyl-1,8-naphthyridin-2-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 5,7-Dimethyl-1,8-naphthyridin-2-amine, a promising scaffold for the development of novel therapeutic agents. The 1,8-naphthyridine core is recognized as a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines key derivatization strategies, detailed experimental protocols, and methods for biological evaluation to facilitate the exploration of this compound's therapeutic potential.
Introduction to this compound
The 1,8-naphthyridine framework is a bicyclic heteroaromatic system that has been extensively studied in medicinal chemistry, largely inspired by the discovery of nalidixic acid, the first quinolone antibiotic.[5] The unique arrangement of its nitrogen atoms allows for specific hydrogen bonding and metal chelation, making it an ideal scaffold for interacting with various biological targets.[5] The subject of these notes, this compound (ADMND), is distinguished by two methyl groups at positions 5 and 7. The influence of these methyl groups is context-dependent; for instance, while they can enhance binding to specific DNA structures, some studies suggest they may be detrimental to anticancer activity when compared to mono-methylated analogs.[5] The primary amino group at the 2-position serves as a versatile handle for a variety of chemical modifications to generate libraries of novel compounds for drug screening.
Derivatization Strategies and Protocols
The derivatization of this compound can be approached through several key synthetic transformations targeting the exocyclic amino group or the naphthyridine core itself. The following protocols describe common and effective methods for generating diverse analogs.
N-Acylation of the Amino Group
N-acylation is a fundamental method to introduce a variety of substituents, altering the compound's steric and electronic properties.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is adapted from a procedure for the closely related 7-Methyl-1,8-naphthyridin-2-amine.
Materials:
-
This compound
-
Acetic anhydride
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Purge the flask with an inert gas.
-
Add acetic anhydride to the flask. The reaction can often be performed neat or in a suitable inert solvent like pyridine or dichloromethane.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water to precipitate the product and quench excess acetic anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield N-(5,7-dimethyl-1,8-naphthyridin-2-yl)acetamide.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions are powerful tools for creating C-N and C-C bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups.
A. Buchwald-Hartwig Amination for N-Arylation
This reaction couples the amino group with aryl halides to form N-aryl derivatives.
Protocol 2: Representative Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., Aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound and the aryl halide.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Halogenation of the Naphthyridine Core
Protocol 3: Proposed Bromination at the 3-Position
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 15-30 minutes with stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the formation of the brominated product by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate 3-bromo-5,7-dimethyl-1,8-naphthyridin-2-amine.
C. Suzuki-Miyaura Coupling for C-C Bond Formation
With the halogenated intermediate in hand, various aryl and heteroaryl groups can be introduced at the 3-position.
Protocol 4: Representative Suzuki-Miyaura Coupling
Materials:
-
3-bromo-5,7-dimethyl-1,8-naphthyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask, combine the brominated naphthyridine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system under an inert atmosphere.
-
Heat the mixture to reflux (80-100 °C) for 4-16 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Biological Evaluation and Data
The derivatized compounds can be screened for various biological activities. Below are representative data for 1,8-naphthyridine derivatives and protocols for key assays.
Data Presentation
While extensive data for derivatives of this compound is limited, the following tables summarize the activity of structurally related 1,8-naphthyridine compounds to provide a baseline for comparison.
Table 1: Anticancer Activity of Representative 1,8-Naphthyridine-3-Carboxamide Derivatives
| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12 | 3-Carboxamide, N-1 ethyl, C-7 methyl | HBL-100 (Breast) | 1.37 | [6] |
| 17 | 3-Carboxamide, N-1 ethyl, C-7 methyl | KB (Oral) | 3.7 | [6] |
| 22 | 3-Carboxamide, N-1 ethyl, C-7 methyl | SW-620 (Colon) | 3.0 | [6] |
| 47 | Halogen substituted 3-Carboxamide | MIAPaCa (Pancreatic) | 0.41 | [7] |
| 47 | Halogen substituted 3-Carboxamide | K-562 (Leukemia) | 0.77 | [7] |
| 29 | C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [7] |
Table 2: Antimicrobial Activity of Representative 1,8-Naphthyridine Derivatives
| Compound Class | Key Structural Features | Bacterial Strain | MIC (µg/mL) | Reference |
| ANA-12 | 2-(piperazin-1-yl)-3-carbonitrile | M. tuberculosis H37Rv | 6.25 | [3][8] |
| ANA-7, 8, 10 | 2-(piperazin-1-yl)-3-carbonitrile | M. tuberculosis H37Rv | 12.5 | [3][8] |
| 63b, 63d | N-(3-aryl)-thiazol-2-amine | S. aureus, E. coli | 35.5 - 75.5 | [1][4] |
Experimental Protocols for Biological Assays
Protocol 5: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.[1][7][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle controls (DMSO).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]
Protocol 6: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
Preparation: Prepare a two-fold serial dilution of the test compounds in the growth medium directly in the wells of a 96-well plate.[1]
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[1]
Signaling Pathways and Visualizations
1,8-Naphthyridine derivatives are known to modulate various cellular signaling pathways. For example, certain derivatives have been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[5]
Workflow for Derivatization and Screening
Caption: General workflow for derivatization and screening.
TLR4/NF-κB Signaling Pathway Inhibition
Caption: Inhibition of TLR4/NF-κB inflammatory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 39565-07-6 | Benchchem [benchchem.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols: 5,7-Dimethyl-1,8-naphthyridin-2-amine as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,8-naphthyridine framework is a foundational "privileged structure" in medicinal chemistry and coordination chemistry.[1] These nitrogen-containing heterocyclic compounds are found in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique arrangement of the two nitrogen atoms in the 1,8-isomer allows for potent metal chelation, making it an ideal scaffold for designing coordination complexes.[1]
5,7-Dimethyl-1,8-naphthyridin-2-amine, hereafter referred to as DMNA, is a derivative distinguished by two methyl groups at the 5 and 7 positions and an amine group at the 2-position. This substitution pattern modulates the electronic properties and steric profile of the ligand, influencing its coordination behavior and the subsequent properties of its metal complexes. DMNA typically acts as a bidentate N,N'-donor ligand, coordinating to a metal center through the nitrogen atom of the amine group and the adjacent ring nitrogen (N1). These complexes are of significant interest for applications in catalysis, materials science, and, most notably, the development of novel metal-based therapeutic agents.[4][5]
This document provides detailed protocols for the synthesis of the DMNA ligand and its coordination complexes, methodologies for their characterization, and an overview of their potential applications.
Synthesis and Characterization of the Ligand
The most common and efficient method for synthesizing the DMNA core is the Friedländer-type condensation reaction.[1] This involves the reaction of an aminopyridine precursor with a β-diketone.[1]
Experimental Protocol: Synthesis of this compound (DMNA)
This protocol describes the synthesis of DMNA via the acid-catalyzed condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).
Materials:
-
2,6-Diaminopyridine
-
Acetylacetone (pentane-2,4-dione)
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Standard reflux apparatus
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-diaminopyridine (1 equivalent) and acetylacetone (1.1 equivalents).
-
Slowly add polyphosphoric acid (or a catalytic amount of conc. H₂SO₄) to the mixture with stirring. The acid acts as both a catalyst and a dehydrating agent.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the cooled, viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
A solid precipitate (the crude product) will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.
-
Dry the final product under vacuum.
Characterization:
-
Purity and Identity: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Melting Point: Determine the melting point and compare it with literature values.
-
FTIR: Confirm the presence of key functional groups (N-H stretch of the amine, aromatic C-H, C=N, and C=C stretches). The FTIR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[1]
Physicochemical Data for DMNA
| Property | Value | Reference |
| CAS Number | 39565-07-6 | [6] |
| Molecular Formula | C₁₀H₁₁N₃ | [7] |
| Molecular Weight | 173.21 g/mol | [6] |
| Appearance | Solid | |
| InChI Key | BOSVHBKQNJZNHK-UHFFFAOYSA-N |
Application Note: Synthesis of Metal Complexes
DMNA is an excellent chelating ligand for a variety of transition metal ions, forming stable complexes.[1] The general procedure involves reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (typically 2:1 ligand-to-metal ratio) often yields complexes of the type [M(DMNA)₂X₂] or [M(DMNA)₂]X₂.
General Protocol: Synthesis of a [M(DMNA)₂]²⁺ Complex
This protocol provides a general method for synthesizing a metal complex of DMNA, using a generic divalent metal chloride (MCl₂) as an example.
Materials:
-
This compound (DMNA)
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)
-
Methanol or Ethanol
-
Diethyl ether
-
Standard reflux or stirring apparatus
-
Magnetic stirrer
Procedure:
-
Dissolve the DMNA ligand (2.1 equivalents) in warm methanol (e.g., 20 mL) in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol (e.g., 10 mL).
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A color change or the formation of a precipitate is typically observed.
-
Stir the reaction mixture at room temperature for 2-3 hours or gently reflux for 1-2 hours to ensure complete reaction.[8]
-
Cool the mixture to room temperature. If a solid has formed, collect it by vacuum filtration.
-
If no solid forms, reduce the volume of the solvent using a rotary evaporator.
-
Precipitate the complex by adding a non-polar solvent like diethyl ether.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then diethyl ether.
-
Dry the complex in a vacuum desiccator.
References
- 1. This compound | 39565-07-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 39565-07-6(this compound) | Kuujia.com [kuujia.com]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Quantification of 5,7-Dimethyl-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of 5,7-Dimethyl-1,8-naphthyridin-2-amine in various matrices. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology relies on the separation of the analyte from potential impurities and excipients on a reversed-phase column, followed by detection using a UV detector.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: As an aromatic heterocyclic system, this compound is expected to exhibit strong absorption in the UV region.[1] The wavelength of maximum absorbance (λmax) should be determined experimentally, but a starting wavelength of 254 nm is recommended.[2]
-
Injection Volume: 10 µL
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
1.3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[3][4] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.
Experimental Protocol
2.1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC method, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point. A faster gradient can be employed due to the selectivity of the MS detector.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₁N₃, MW = 173.21), the precursor ion would be at m/z 174.2.[1][5] Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Hypothetical transitions could be 174.2 -> 159.2 (loss of NH₃) and 174.2 -> 132.1 (fragmentation of the ring).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
2.2. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described for the HPLC method, but at lower concentrations (e.g., ng/mL range) using a suitable solvent like methanol.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
2.3. Data Analysis:
-
Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification in a biological matrix.
UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in pure form or in simple formulations where interfering substances are absent. The method is based on the Beer-Lambert law.[2]
Experimental Protocol
3.1. Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
3.2. Standard and Sample Preparation:
-
Solvent: Use a spectroscopic grade solvent such as ethanol, acetonitrile, or a suitable buffer in which the analyte is stable and soluble.[2]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: Prepare a solution of the sample in the same solvent, ensuring the final concentration falls within the linear range of the assay.
3.3. Measurement Procedure:
-
Determine λmax: Scan a standard solution (e.g., 10 µg/mL) across a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[2]
-
Zero the Instrument: Use the selected solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Measure Absorbance: Measure the absorbance of all standard and sample solutions at λmax using a 1 cm path length quartz cuvette.[2]
3.4. Data Analysis:
-
Create a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of the sample from its absorbance using the calibration curve. The molar absorptivity (ε) can also be calculated using the Beer-Lambert law (A = εcl).[2]
Quantitative Data Summary
| Parameter | Typical Value |
| λmax | To be determined (typically 250-350 nm) |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined |
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometric quantification.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine
Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ultimately aiming to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most direct and widely used method for preparing this compound is the Friedländer-type condensation reaction.[1] This involves the reaction of 2,6-diaminopyridine with pentane-2,4-dione (acetylacetone).[1] The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to form the desired 1,8-naphthyridine ring system.[1]
Q2: What are the primary challenges encountered in this synthesis?
A2: Common challenges include achieving high yields and minimizing the formation of byproducts.[2][3] Controlling the reaction conditions, such as temperature and catalyst, is crucial for optimizing the outcome.[2] Purity of the starting materials is also a critical factor that can influence the reaction's success.[2]
Q3: Are there alternative synthetic strategies to improve the yield?
A3: Yes, several strategies can enhance the yield. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and increase product yields.[1] Additionally, the use of specific catalysts, such as choline hydroxide in water, has been reported to provide excellent yields for similar 1,8-naphthyridine syntheses.[4] Solvent-free conditions with a reusable catalyst can also simplify the work-up process and improve overall efficiency.[2]
Q4: What is the significance of the 1,8-naphthyridine core in medicinal chemistry?
A4: The 1,8-naphthyridine scaffold is of great importance in drug development due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The arrangement of the nitrogen atoms allows for specific hydrogen bonding and metal chelation, making it a versatile framework for designing therapeutic agents.[1] The discovery of Nalidixic acid, a 1,8-naphthyridine derivative, was a pivotal moment in the development of quinolone antibiotics.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Improvement |
| Suboptimal Reaction Temperature | Optimize the temperature. While some protocols use heating (e.g., 80°C), others achieve high yields at room temperature with an active catalyst.[2] Experiment with a range of temperatures to find the best condition for your specific setup. | Yields can be significantly temperature-dependent. |
| Inappropriate Solvent | The choice of solvent is crucial. While organic solvents are common, recent studies show high yields in water or under solvent-free conditions.[2] Consider using water with a suitable catalyst like choline hydroxide.[4] | Yields of >90% have been reported in water with a catalyst.[4] |
| Impure Starting Materials | Ensure the purity of 2,6-diaminopyridine and pentane-2,4-dione. Impurities can lead to side reactions and lower the yield of the desired product.[2] | Using highly pure starting materials is essential for a clean reaction. |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[2] | Allowing the reaction to go to completion will maximize the crude yield. |
| Inefficient Catalyst | The choice of catalyst can dramatically impact the yield. While the reaction can proceed without a catalyst, acidic or basic catalysts are often used.[5] Choline hydroxide has been shown to be a superior catalyst in aqueous media.[4] | The use of an optimized catalyst can lead to yields approaching 99%.[4] |
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?
A2: The formation of multiple products often points to issues with side reactions or regioselectivity, although the latter is less of a concern with the symmetrical pentane-2,4-dione.
| Potential Cause | Recommended Solution |
| Self-condensation of Reactants | This can be a problem in some condensation reactions.[3] Slowly adding one reactant to the other, sometimes at a lower temperature, can help minimize this. |
| Side Reactions due to Impurities | As mentioned, impurities in the starting materials can lead to unwanted side products.[2] Ensure the purity of your reagents before starting the reaction. |
| Degradation of Product | Prolonged heating or harsh acidic/basic conditions can sometimes lead to the degradation of the desired product. Optimize reaction time and conditions to be as mild as possible. |
Q3: I'm having difficulty purifying the final product. What are the best practices?
A3: Purification of 1,8-naphthyridine derivatives can be challenging. Here are some suggestions:
| Problem | Recommended Solution |
| Persistent Impurities | If impurities have similar polarity to your product, column chromatography with a shallow solvent gradient may be necessary.[6] Sometimes, converting the product to a salt, washing away impurities, and then neutralizing to recover the free base can be effective. |
| "Oiling out" during Recrystallization | This occurs when the compound is too soluble in the chosen solvent. Try a different solvent system or a solvent/anti-solvent combination. Ensure you are not using too much solvent.[6] |
| Product Loss during Purification | Product can be lost due to irreversible adsorption on silica gel.[6] Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.[6] |
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol is a standard method for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-diaminopyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add pentane-2,4-dione (1.1 equivalents) to the solution.
-
Catalyst (Optional): Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid or phosphoric acid) or a base.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times and improve yields.[1]
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 2,6-diaminopyridine (1 equivalent) and pentane-2,4-dione (1.1 equivalents). A solvent may or may not be necessary.[1]
-
Catalyst: A catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used, particularly in solvent-free conditions.[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes).
-
Work-up and Purification: After cooling, the product can be isolated and purified as described in the conventional protocol.
Visualizations
References
overcoming solubility issues with 5,7-Dimethyl-1,8-naphthyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7-Dimethyl-1,8-naphthyridin-2-amine. The following information is curated to address common issues and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound with a molecular weight of 173.21 g/mol .[1][2][3] As a naphthyridine derivative containing an amine group, it is expected to have low aqueous solubility but may be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] The presence of the basic amine and naphthyridine nitrogen atoms suggests that its aqueous solubility is likely pH-dependent.[5][6][7]
Q2: Why is my this compound precipitating when I add it to my aqueous buffer?
A2: Precipitation upon addition to aqueous buffers is a common issue for compounds with low water solubility, especially when a stock solution in an organic solvent like DMSO is used. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent in your buffer is a critical factor; high concentrations can also be toxic to cells in in vitro assays.
Q3: What initial steps should I take to improve the solubility of this compound?
A3: A systematic approach is recommended. Start by determining the compound's baseline solubility in various solvents. A pH-solubility profile is also crucial due to the basic nature of the molecule.[6] This initial data will guide the selection of an appropriate solubilization strategy.
Troubleshooting Guides
Issue 1: Compound crashes out of aqueous solution.
Root Cause: The aqueous solubility of the compound is exceeded. This is common when diluting a concentrated stock in an organic solvent (e.g., DMSO) into an aqueous buffer.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution, ideally below 0.5%.
-
pH Adjustment: Since this compound is a basic compound, decreasing the pH of the aqueous buffer can increase its solubility by protonating the nitrogen atoms.[5][6] Experiment with buffers at different pH values (e.g., pH 5, 6, and 7.4) to find the optimal pH for your experiment.
-
Use a Co-solvent: If lowering the DMSO concentration is not sufficient, consider using a co-solvent system.[8][9][10] Pre-dissolving the compound in a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400) before adding it to the aqueous buffer can improve solubility.[8]
-
Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. However, be cautious about the compound's stability at higher temperatures.
Issue 2: Inconsistent results in biological assays.
Root Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates, which can cause artifacts and result in inconsistent data in biological assays.
Troubleshooting Steps:
-
Visual Inspection: Before use, always visually inspect your final solution for any signs of precipitation or cloudiness. Centrifuge the solution and use the supernatant if necessary.
-
Formulate with Cyclodextrins: Cyclodextrins are effective at encapsulating hydrophobic molecules to increase their aqueous solubility. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the optimal formulation.
-
Prepare a Nanosuspension: For more advanced formulation, creating a nanosuspension can significantly increase the dissolution rate and saturation solubility. This involves dispersing the drug particles at a sub-micron level.
Quantitative Data Summary
| Solvent/Medium | Expected Solubility | Rationale |
| Water | Very Low | The hydrophobic naphthyridine core limits aqueous solubility. |
| PBS (pH 7.4) | Low | Limited solubility in neutral aqueous buffers. |
| Acidic Buffer (pH < 7) | Moderate to High | Protonation of the amine and naphthyridine nitrogens increases solubility.[5][6] |
| DMSO | High | A common aprotic polar solvent for dissolving organic molecules. |
| Ethanol | Moderate | A polar protic solvent that can dissolve many organic compounds. |
| PEG 400 | Moderate to High | A water-miscible co-solvent often used in drug formulations.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Co-solvent Formulation for In Vitro Assays
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For your working solution, first dilute the DMSO stock with a co-solvent such as PEG 400 or ethanol.
-
Slowly add this intermediate solution to your final aqueous assay buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of all organic solvents is compatible with your experimental system.
Visualizations
Caption: Strategies to overcome solubility issues.
Caption: Workflow for preparing aqueous solutions.
References
- 1. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 39565-07-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. byjus.com [byjus.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. benchchem.com [benchchem.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
minimizing side products in Friedländer synthesis of naphthyridines
Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing side products and maximizing yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedländer synthesis of naphthyridines?
A1: The most prevalent side products are typically regioisomers, which arise when using unsymmetrical ketones.[1][2] This leads to a mixture of products with different substitution patterns on the naphthyridine core. Another potential issue is the self-condensation of reactants, particularly the active methylene compound, which can reduce the yield of the desired product.[1]
Q2: How can I control the regioselectivity of the reaction when using an unsymmetrical ketone?
A2: Controlling regioselectivity is a critical challenge.[1] Several strategies can be employed:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's regioselectivity. For instance, bicyclic amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide high selectivity for 2-substituted 1,8-naphthyridines.[2][3]
-
Slow Addition: The slow addition of the methyl ketone substrate to the reaction mixture can favor the formation of one regioisomer over the other.[3][4]
-
Reaction Temperature: Higher reaction temperatures can also improve regioselectivity in some cases.[3][4]
Q3: My reaction yield is consistently low. What factors should I investigate?
A3: Low yields can stem from several factors. Key parameters to optimize include:
-
Catalyst: The type and loading of the catalyst are pivotal. While traditional methods use harsh acids or bases, modern alternatives like basic ionic liquids (e.g., [Bmmim][Im]) or choline hydroxide (ChOH) can offer higher yields under milder conditions.[5]
-
Solvent: The reaction solvent can significantly impact the outcome. Greener and often more effective options to traditional organic solvents include water or solvent-free conditions, which can also simplify product workup.[2][5]
-
Temperature: The optimal temperature depends on the specific reactants and catalyst system. It is advisable to screen a range of temperatures to find the optimum for your reaction.[2]
-
Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can interfere with the reaction and lead to side products, ultimately lowering the yield.[2]
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]
Q4: What are some greener alternatives to traditional catalysts and solvents for this synthesis?
A4: Recent advancements have focused on more environmentally benign methods. Ionic liquids such as [Bmmim][Im] and choline hydroxide have been used as both catalysts and solvents, often leading to high yields and easy product separation.[5][6] Water has also been successfully employed as a solvent, particularly with catalysts like choline hydroxide, providing an inexpensive and non-toxic reaction medium.[7][8] Solvent-free conditions, sometimes in combination with microwave irradiation or grinding, offer another green alternative that can reduce waste and simplify purification.[1][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Friedländer synthesis of naphthyridines.
| Issue | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | Formation of multiple products (isomers) confirmed by NMR or LC-MS. | Use of an unsymmetrical ketone.[1][2] | - Employ a regioselective catalyst such as TABO.[2][3]- Implement slow addition of the ketone to the reaction mixture.[3][4]- Optimize the reaction temperature; higher temperatures may improve selectivity.[3][4] |
| Low Product Yield | The isolated yield of the desired naphthyridine is consistently below expectations. | - Suboptimal reaction conditions (catalyst, solvent, temperature).[5]- Impure starting materials.[2]- Incomplete reaction.[2]- Product loss during work-up.[4] | - Screen different catalysts (e.g., ionic liquids, choline hydroxide).[5]- Test alternative solvents (e.g., water) or solvent-free conditions.[2][5]- Optimize the reaction temperature.[2]- Ensure the purity of your reactants.- Monitor the reaction to completion with TLC.[2]- Optimize the extraction and purification steps. |
| Formation of Byproducts | Unidentified peaks in analytical data (NMR, LC-MS) that do not correspond to starting materials or the desired product. | - Self-condensation of the ketone or aldehyde.- Decomposition of starting materials or product under harsh reaction conditions.[4] | - Use milder reaction conditions (e.g., lower temperature, milder catalyst).- Consider using a catalyst that promotes the desired reaction pathway more efficiently. |
Experimental Protocols
Protocol 1: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol is based on a greener, gram-scale synthesis methodology.[7][8]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Nitrogen gas
Procedure:
-
To a reaction flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add 1 mL of water to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[7]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[9]
-
The product can be isolated via extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine
This protocol utilizes a basic ionic liquid as both the catalyst and solvent.[6][10]
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
2-Phenylacetophenone
-
1-Butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])
Procedure:
-
In a reaction vessel, dissolve 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1.0 mmol) in 5 mL of [Bmmim][Im].[6]
-
Heat the reaction mixture to 80°C and stir for 24 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by extraction with deionized water to remove the ionic liquid.
-
The crude product can then be collected and purified, for example, by recrystallization.
-
The ionic liquid can be recovered and reused.[6]
Visualizations
Caption: A troubleshooting workflow for the Friedländer synthesis.
Caption: Formation of regioisomeric side products.
Caption: Logic for catalyst selection to enhance regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5,7-Dimethyl-1,8-naphthyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 5,7-Dimethyl-1,8-naphthyridin-2-amine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is causing this?
A1: Discoloration of aromatic amine solutions, such as this compound, is a common issue and is typically indicative of degradation. The primary causes are oxidation and photodegradation. Aromatic amines are susceptible to oxidation in the presence of air, which can be accelerated by exposure to light and elevated temperatures.
To mitigate this, it is crucial to handle and store the compound and its solutions under conditions that minimize exposure to oxygen and light. This includes using amber vials, storing solutions in the dark, and considering the use of an inert atmosphere (e.g., nitrogen or argon) for long-term storage.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. How can I improve its solubility?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common solubility issue. This compound, like many heterocyclic compounds, has limited aqueous solubility. Several strategies can be employed to address this:
-
Optimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally below 1% (v/v).
-
pH Adjustment: The solubility of amines can be pH-dependent. Since amines are basic, their solubility in aqueous solutions may increase at a lower pH due to the formation of a more soluble protonated salt. It is advisable to determine the pH-solubility profile of your compound to identify the optimal pH range for your experiments.
-
Use of Co-solvents: If adjusting the DMSO concentration is not sufficient, consider using a co-solvent. Pre-dissolving the compound in a water-miscible organic solvent like ethanol before adding it to the aqueous buffer can sometimes improve solubility.
-
Sonication: Gentle warming and sonication can aid in dissolving the compound, but care must be taken to avoid thermal degradation.
Q3: What are the primary degradation pathways for this compound in solution?
A3: Based on the chemical structure of an aromatic amine and a naphthyridine core, the most probable degradation pathways include:
-
Oxidation: The aromatic amine group and the nitrogen atoms in the naphthyridine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation pathways.
-
Hydrolysis: While the primary amine itself is not readily hydrolyzed, other functional groups that might be present in derivatives could be susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered when working with this compound in solution.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in the chromatogram of a stock or working solution over time. | Compound degradation. | 1. Confirm Degradation: Re-analyze a freshly prepared solution to confirm that the new peaks are not present initially. 2. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. 3. Optimize Storage: If degradation is confirmed, review and optimize storage conditions (e.g., lower temperature, protect from light, use of inert gas). |
| Broad or tailing peaks. | Poor solubility or interaction with the column stationary phase. | 1. Check Solubility: Ensure the compound is fully dissolved in the mobile phase. 2. Adjust Mobile Phase: Modify the mobile phase composition (e.g., change organic solvent ratio, adjust pH) to improve peak shape. |
Issue 2: Loss of Biological Activity in Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| A decrease in the expected biological activity of the compound in an in vitro or in vivo assay over time. | Compound degradation in the assay medium. | 1. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer under the same conditions as the experiment (e.g., temperature, CO2) for the duration of the assay. Analyze the sample by HPLC at different time points to quantify the remaining parent compound. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before use. 3. Consider Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution may be beneficial, but its compatibility with the assay must be verified. |
| Inconsistent assay results between experiments. | Inconsistent solution preparation or storage. | 1. Standardize Protocols: Ensure that the protocols for solution preparation, handling, and storage are standardized and followed consistently. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: General Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Water | Poorly Soluble | Solubility is expected to be low and pH-dependent. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Solubility can be influenced by the pH of the buffer. |
Note: This data is qualitative. It is highly recommended to experimentally determine the quantitative solubility in the specific solvents and buffers used in your assays.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Temperature | Duration | Additional Precautions |
| Stock Solution | Anhydrous DMSO | -20°C | Short-term (weeks) | Use amber vials, protect from moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Long-term (months) | Use amber vials, protect from moisture, consider storing under inert gas. |
| Working Solution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Mass: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 173.21 g/mol ).
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a clean, dry amber glass vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 30-40°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in properly labeled, tightly sealed amber vials.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C).
-
At specified time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of the stock solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for HPLC analysis.
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
troubleshooting fluorescence signal loss with ADMND probe
Technical Support Center: ADMND Probe
Disclaimer: The "ADMND probe" is not specifically identified in publicly available scientific literature. This guide is based on the general principles of troubleshooting fluorescence signal loss for novel small-molecule fluorescent probes. For the purpose of this guide, we will assume ADMND is a novel, cell-permeable fluorescent probe designed to detect mitochondrial nitric oxide (NO) in live cells.
Troubleshooting Guide: Fluorescence Signal Loss
This guide provides a systematic approach to diagnosing and resolving common issues related to weak, fading, or absent fluorescence signals when using the ADMND probe.
Problem 1: My fluorescence signal is very weak or completely absent.
A weak or nonexistent signal can stem from issues with the probe itself, the experimental setup, or the biological sample.
| Potential Cause | Troubleshooting Steps & Recommendations | Experimental Context |
| Probe Degradation | Ensure the ADMND probe has been stored correctly (e.g., at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles. Prepare fresh probe dilutions for each experiment.[1][2] | Reagent Preparation |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of the ADMND probe. Consult the probe's technical datasheet for optimal wavelength settings.[2] | Microscopy Setup |
| Low Target (NO) Levels | Confirm that your cell model and experimental conditions are known to produce mitochondrial nitric oxide. Use a positive control, such as treating cells with a known inducer of nitric oxide synthase (e.g., a cytokine cocktail or a pharmacological agent), to validate the probe's responsiveness. | Biological Sample |
| Insufficient Probe Loading | Optimize the probe concentration and incubation time. Perform a concentration titration to find the optimal balance between signal and background noise.[1][3] | Cell Staining |
| Cell Health Issues | Poor cell viability can affect mitochondrial function and probe uptake/retention. Check cell health via a viability assay (e.g., Trypan Blue) before and after probe loading. | Biological Sample |
Problem 2: My fluorescence signal fades very quickly (Photobleaching).
Photobleaching is the irreversible destruction of a fluorophore by light, which is a common challenge in fluorescence microscopy.[4]
| Potential Cause | Troubleshooting Steps & Recommendations | Experimental Context |
| Excessive Excitation Light | Reduce the intensity of the excitation light to the lowest level that provides an adequate signal-to-noise ratio (SNR).[5][6][7] Use neutral density (ND) filters to attenuate the light source.[5][7] | Microscopy Settings |
| Prolonged Exposure Time | Minimize the duration of light exposure.[5][6][7] Use the shortest possible exposure time when acquiring images. For time-lapse experiments, increase the interval between acquisitions.[6] | Image Acquisition |
| Presence of Reactive Oxygen Species (ROS) | The interaction between excited fluorophores and molecular oxygen is a primary cause of photobleaching.[8][9] Use a commercial antifade reagent or prepare an oxygen scavenging system in your imaging medium.[5][10][11][12] | Imaging Medium |
| Suboptimal Imaging Buffer pH | The fluorescence of many probes is pH-sensitive.[13][14] Ensure your imaging buffer is maintained at a stable and optimal pH for both the cells and the ADMND probe.[15][16] | Imaging Medium |
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging System (OSS)
This protocol describes how to prepare a "GOC" (Glucose Oxidase and Catalase) imaging medium to reduce photobleaching caused by reactive oxygen species.[17][18][19][20][21]
Materials:
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
D-glucose (Sigma, G7528)
-
Glucose Oxidase (Sigma, G2133)
-
Catalase (Sigma, C40)
Procedure:
-
Prepare a 100X stock solution of Glucose Oxidase (16.5 mg/mL in PBS).
-
Prepare a 100X stock solution of Catalase (7.5 mg/mL in PBS).
-
On the day of the experiment, prepare the final imaging medium:
-
To 10 mL of your chosen live-cell imaging medium, add 4.5 mg of D-glucose.
-
Immediately before imaging, add 100 µL of the Glucose Oxidase stock and 100 µL of the Catalase stock to the 10 mL of medium.
-
-
Gently mix the solution. Do not vortex.
-
Replace the medium on your cells with this final OSS imaging medium just before placing them on the microscope.
Note: Oxygen scavenging can impact cellular metabolism and ATP production, especially during long-term imaging.[17][18]
Protocol 2: Testing the pH Sensitivity of the ADMND Probe
This protocol helps determine if changes in pH are affecting the probe's fluorescence intensity.
Materials:
-
ADMND Probe stock solution
-
A series of pH-buffered solutions (e.g., phosphate buffers ranging from pH 6.0 to 8.0)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare a working solution of the ADMND probe in each of the pH-buffered solutions. Use a consistent, final probe concentration for all samples.
-
Include a "no-probe" control for each pH buffer to measure background fluorescence.
-
Dispense the solutions into a 96-well black microplate.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the ADMND probe.
-
Plot the background-subtracted fluorescence intensity against the pH value to determine the optimal pH range for the probe.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how experimental variables can impact the performance of a fluorescent probe.
Table 1: Effect of Antifade Reagents on ADMND Probe Photostability
| Imaging Condition | Initial Fluorescence (A.U.) | Fluorescence after 60s Continuous Excitation (A.U.) | Signal Retention (%) |
| Standard Imaging Medium | 15,230 | 4,570 | 30.0% |
| Medium + Commercial Antifade A[10][22] | 14,980 | 11,235 | 75.0% |
| Medium + GOC Oxygen Scavenger[17][19] | 15,050 | 12,790 | 85.0% |
Table 2: Influence of pH on ADMND Probe Fluorescence Intensity
| Buffer pH | Mean Fluorescence Intensity (A.U.) | Standard Deviation |
| 6.5 | 8,540 | ± 410 |
| 7.0 | 14,880 | ± 620 |
| 7.4 | 15,120 | ± 580 |
| 8.0 | 12,350 | ± 550 |
Visual Guides (Diagrams)
Caption: Hypothetical pathway of nitric oxide (NO) production and detection by the ADMND probe.
Caption: A generalized workflow for cell preparation, staining, and imaging with the ADMND probe.
Caption: A decision tree to guide troubleshooting efforts for fluorescence signal loss.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photobleaching? A1: Photobleaching occurs when a fluorescent molecule is permanently damaged by the energy absorbed from excitation light.[4] This process is often accelerated by the presence of molecular oxygen, which reacts with the excited fluorophore to create damaging reactive oxygen species.[9]
Q2: How can I improve the signal-to-noise ratio (SNR) of my images? A2: Improving SNR involves increasing the signal from your probe while decreasing background noise.[23][24][25] Strategies include optimizing probe concentration, using appropriate optical filters to block stray light, and choosing imaging settings (like exposure time) that maximize signal without significantly increasing background.[26][27]
Q3: Can the imaging medium itself affect my fluorescence signal? A3: Yes. Components in standard cell culture medium, such as phenol red and certain vitamins (like riboflavin), can be fluorescent and contribute to high background. For quantitative imaging, it is best to use a specialized, phenol red-free imaging medium.
Q4: My probe seems to be localizing to compartments other than the mitochondria. Why? A4: Off-target localization can occur if the probe concentration is too high, leading to non-specific binding. Additionally, the probe's solubility and chemical properties can influence its distribution within the cell.[28] Consider reducing the probe concentration and incubation time.
Q5: Are there any known issues with fluorescent probes for reactive oxygen or nitrogen species (ROS/RNS)? A5: Yes, probes for ROS/RNS can have limitations. They can be susceptible to auto-oxidation, and their specificity can be a concern, as some may react with multiple types of oxidants.[29][30] It is crucial to use appropriate positive and negative controls to validate the specificity of the signal in your experimental system.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. biotium.com [biotium.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. biocompare.com [biocompare.com]
- 7. news-medical.net [news-medical.net]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 9. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. quora.com [quora.com]
- 14. caister.com [caister.com]
- 15. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxygen Scavenger Microscopy - FluMaXx LowSalt | Hypermol [hypermol.com]
- 21. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY00812D [pubs.rsc.org]
- 25. horiba.com [horiba.com]
- 26. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 27. Signal-to-Noise Considerations [evidentscientific.com]
- 28. Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Concerns in the application of fluorescent probes DCDHF-DA, DHR 123 and DHE to measure reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5,7-Dimethyl-1,8-naphthyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5,7-Dimethyl-1,8-naphthyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities typically arise from unreacted starting materials or side-products from the synthesis.[1] For naphthyridine synthesis, this often includes precursors like 2-aminopyridine derivatives.[1] Other potential contaminants are residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and products from incomplete or alternative cyclization pathways.[1]
Q2: My crude product is a discolored solid/oil. Which purification method should I try first?
A2: For a solid crude product, recrystallization is often a good first choice as it can be highly effective for removing small amounts of impurities.[1] If the product is an oil or heavily discolored, an acid-base extraction is recommended to remove baseline impurities, followed by either recrystallization or column chromatography for further purification.
Q3: How can I remove unreacted 2-aminopyridine starting material from my crude product?
A3: Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is a highly efficient method for its removal.[1] By dissolving the crude product in an organic solvent and washing it with a dilute aqueous acid (e.g., 1-5% HCl), the more basic 2-aminopyridine will be protonated and move into the aqueous layer as its hydrochloride salt.[1]
Q4: I am observing significant peak tailing during silica gel column chromatography of my compound. What can I do to improve the peak shape?
A4: Peak tailing for basic compounds like this compound on silica gel is common due to the interaction with acidic silanol groups.[2] To mitigate this, you can add a small amount of a competing amine, such as triethylamine (~0.5-1%), to your mobile phase.[3] Alternatively, using an amine-functionalized silica gel or a different stationary phase like basic alumina can also improve peak shape.[2]
Troubleshooting Guides
Issue 1: Low Recovery After Purification
| Possible Cause | Solution |
| Suboptimal Recrystallization Solvent | The chosen solvent may be too good, leading to high solubility of the product even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, including mixed solvents. For a related derivative, methanol has been used for recrystallization.[4] |
| Compound Degradation on Silica Gel | The acidic nature of silica gel can cause degradation of acid-sensitive compounds.[3] Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[3] |
| Irreversible Adsorption on Column | The compound may be too polar for the chosen mobile phase and is irreversibly binding to the stationary phase.[3] Gradually increase the polarity of the mobile phase. For naphthyridine derivatives, a gradient of chloroform to chloroform/methanol has been used.[3] |
Issue 2: Persistent Impurity in the Purified Product
| Possible Cause | Solution |
| Co-eluting Impurity in Column Chromatography | The impurity may have a very similar polarity to the target compound. Try a different solvent system to alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might resolve the compounds.[5] A shallower solvent gradient during elution can also improve separation.[3] |
| Inclusion in Crystal Lattice during Recrystallization | If an impurity has a similar structure to the product, it can become trapped within the crystal lattice. A second recrystallization from a different solvent system may be necessary. |
| Isomeric Impurities | Positional isomers formed during synthesis can be very difficult to separate due to their similar chemical properties.[3] High-performance column chromatography (HPLC) with a high-resolution column and an optimized mobile phase may be required for separation.[3] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is effective for removing non-basic and highly basic impurities.
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Extraction : Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The target compound will be protonated and move into the aqueous layer.
-
Separation : Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.
-
Basification : Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH, until the pH is basic (pH 9-10), which will cause the purified amine to precipitate.
-
Final Extraction : Extract the aqueous solution multiple times with an organic solvent like DCM to recover the purified product.
-
Drying and Concentration : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[3][6]
Protocol 2: Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized using thin-layer chromatography (TLC) first.
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the initial, least polar mobile phase solvent and pack it into a column.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[1]
-
Elution : Begin elution with a non-polar solvent system (e.g., 100% dichloromethane).
-
Gradient : Gradually increase the polarity by introducing a more polar solvent like methanol. A common gradient could be from 100% DCM to a 98:2 mixture of DCM:Methanol. Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[3]
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure.[1]
Protocol 3: Recrystallization
-
Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Methanol has been reported for recrystallizing a similar naphthyridine derivative.[4] Ethanol or a mixture of ethanol and water could also be effective.
-
Dissolution : In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.
-
Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Effective for removing minor, less polar impurities. |
| Acid-Base Extraction | 85 | 92 | 85 | Good for removing acidic and highly basic impurities. |
| Column Chromatography (DCM/MeOH + 0.5% TEA) | 85 | >98 | 60 | Best for achieving high purity, especially for removing closely related impurities. |
Note: The data in this table is for illustrative purposes to demonstrate potential outcomes and should be confirmed by experimental results.
Visualizations
Caption: A workflow for selecting a purification strategy.
Caption: Troubleshooting guide for column chromatography issues.
References
Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in the synthesis of 1,8-naphthyridine derivatives, with a focus on the widely utilized Friedländer annulation reaction.
Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in the Friedländer synthesis and can arise from several factors. A systematic approach to troubleshooting this issue is outlined below:
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Sub-optimal Catalyst: The choice of catalyst is a critical factor. While traditional methods often rely on harsh acid or base catalysts, contemporary approaches frequently utilize milder and more efficient alternatives.[1][2] Consider optimizing the concentration of or switching to catalysts such as ionic liquids (e.g., [Bmmim][Im]) or Lewis acids (e.g., CeCl₃·7H₂O).[3] Some protocols have demonstrated excellent yields using choline hydroxide (ChOH) in water, which also offers a more environmentally friendly option.[3][4]
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Inefficient Solvent System: The reaction medium can significantly influence the reaction rate and yield. While organic solvents are commonly used, recent studies have shown high yields can be achieved in water or even under solvent-free grinding conditions.[3][4] Solvent-free conditions with a reusable catalyst can also simplify the work-up process and potentially improve yields.[3]
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Inadequate Reaction Temperature: The optimal reaction temperature may require adjustment. While some procedures recommend heating to around 80°C, others achieve high yields at room temperature, particularly with highly active catalysts.[1][3] It is advisable to perform the reaction at a range of temperatures to determine the optimum for your specific substrates.
-
Purity of Starting Materials: The purity of the starting materials, especially the 2-aminopyridine-3-carbaldehyde and the active methylene compound, is crucial. Impurities can interfere with the reaction, leading to the formation of side products and consequently lowering the yield of the desired 1,8-naphthyridine.[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is recommended to monitor the progress of the reaction using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending the duration.[3][5]
Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?
A2: Poor regioselectivity is a known challenge, particularly when using unsymmetrical ketones as the active methylene compound. The following strategies can be employed to improve it:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[3][6]
-
Slow Addition of Ketone: A simple and effective technique to enhance regioselectivity is the slow, dropwise addition of the unsymmetrical ketone to the reaction mixture.[6][7] This method helps to control the concentration of the ketone and can favor the desired reaction pathway.[7]
-
Optimized Reaction Conditions: Some ionic liquid-catalyzed systems have been reported to yield single products even with unsymmetrical ketones, suggesting that the choice of the reaction medium can play a significant role in directing regioselectivity.[1][3]
Q3: I am facing difficulties in purifying my 1,8-naphthyridine derivative. What are some common purification challenges and how can I overcome them?
A3: The purification of 1,8-naphthyridine derivatives can be challenging due to their polarity and the potential for co-elution with starting materials or side products. Here are some troubleshooting tips:
-
Column Chromatography: A common eluent system for the column chromatography of 1,8-naphthyridine derivatives is a mixture of petroleum ether and ethyl acetate.[2][3] The polarity of the solvent system should be carefully optimized using TLC to achieve good separation.[3]
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Removal of Basic Impurities: Unreacted 2-aminopyridine derivatives are common basic impurities.[8] An acidic wash during the workup is an effective method for their removal.[8] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or DCM) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic impurity will be protonated to form its water-soluble salt, which will then partition into the aqueous layer.[8]
-
Removal of High-Boiling Point Solvents: For residual high-boiling point solvents like pyridine or DMSO, specific techniques can be used. For a basic solvent like pyridine, an acid wash is effective.[8] For DMSO, aqueous washes are typically required to extract it from the organic phase.[8] Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can also help remove trace amounts of high-boiling organic solvents.[8]
-
Recrystallization: For solid crude products, recrystallization is often a good first choice for purification.[8] The choice of solvent is critical and should be determined experimentally to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the synthesis of 1,8-naphthyridines.
Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine [4][5]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | 50 | 6 | No Reaction |
| 2 | None | H₂O | 50 | 6 | No Reaction |
| 3 | None | Acetone (excess) | 50 | 6 | No Reaction |
| 4 | ChOH (1) | Acetone (excess) | 50 | 6 | 52 |
| 5 | ChOH (1) | H₂O | 50 | 6 | 99 |
| 6 | ChOH (1) | H₂O | Room Temp. | 12 | 90 |
| 7 | ChOH (0.5) | H₂O | 50 | 6 | 92 |
| 8 | ChOH (2) | H₂O | 50 | 6 | 98 |
| 9 | NaOH | H₂O | 50 | 6 | 15 |
| 10 | KOH | H₂O | 50 | 6 | 20 |
| 11 | Et₃N | H₂O | 50 | 6 | No Reaction |
Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (0.5 mmol), solvent (1 mL).
Table 2: Effect of Catalyst on Regioselectivity in Friedländer Synthesis with 2-Pentanone [7]
| Catalyst | Regioselectivity (2-substituted : 4-substituted) | Yield of Major Isomer (%) |
| Pyrrolidine | 85:15 | 75 |
| TABO | 96:4 | 82 |
| KOH | ~50:50 | Not Specified |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide (ChOH) [4]
-
Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) is stirred in H₂O (1 mL).
-
Catalyst Addition: Choline hydroxide (ChOH) (3 μL, 1 mol %) is added to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 50 °C for 6 hours.
-
Workup and Isolation: After completion of the reaction (monitored by TLC), the catalyst is separated. The desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream solid (71 mg, 99% yield).
Protocol 2: General Procedure for Acidic Wash to Remove Basic Impurities [8]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).
-
Separation: Separate the aqueous layer. The protonated basic impurities will be in the aqueous layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for 1,8-naphthyridine synthesis.
Caption: Troubleshooting logic for low yields in 1,8-naphthyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing degradation of 5,7-Dimethyl-1,8-naphthyridin-2-amine during storage
This technical support center provides guidance on the proper storage and handling of 5,7-Dimethyl-1,8-naphthyridin-2-amine to prevent its degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting guides for common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Room temperature.
-
Light: Keep in a dark place. Aromatic amines can be sensitive to light, and exposure can lead to photodegradation.
-
Atmosphere: Store in a tightly sealed container in a dry environment.[1][2] Many amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[2] For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, aromatic amines, in general, are susceptible to a few common degradation mechanisms:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities. Aromatic amines can be readily oxidized in the air.[3]
-
Hydrolysis: Although generally stable, under certain conditions (e.g., presence of moisture and acidic or basic catalysts), the amine group could potentially undergo hydrolysis, though this is less common for aromatic amines compared to other functional groups.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Storing the compound in a dark place is crucial.
Based on studies of similar compounds like 3,4-diaminopyridine, potential degradation products could include N-oxides and nitro-derivatives if exposed to oxidative conditions.[4]
Q3: Are there any known incompatibilities for this compound?
Yes, as an aromatic amine, this compound is expected to be incompatible with:
-
Strong oxidizing agents: These can directly react with and degrade the amine functionality.
-
Strong acids: Amines are basic and will react with strong acids in an exothermic reaction to form salts.
-
Acid chlorides and anhydrides: These will react with the amine group to form amides.
It is crucial to avoid storing this compound with these substances to prevent chemical reactions and degradation.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the solid compound (e.g., yellowing, darkening) | Oxidation of the amine group. | - Minimize exposure to air and light by storing under an inert atmosphere in an amber vial. - Verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS). - If purity is compromised, consider purification by recrystallization or chromatography if feasible. |
| Poor solubility or presence of insoluble particulates | Formation of degradation products or polymers. | - Confirm the recommended solvent for the compound. - Analyze the material for the presence of impurities or degradation products. - Filter the solution to remove any insoluble material before use, and re-quantify the concentration of the active compound. |
| Inconsistent experimental results | Degradation of the stock solution or solid material. | - Prepare fresh stock solutions for each experiment. - Re-evaluate the storage conditions of the solid material and stock solutions. - Perform a purity check on the stored material. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[5][6] This information is critical for developing stable formulations and analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV detector or LC-MS
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize any significant degradation products using mass spectrometry (MS) and other spectroscopic techniques.
-
Visualizations
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitrite Detection Assays using the Griess Reagent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in nitrite detection assays utilizing N-(1-naphthyl)ethylenediamine dihydrochloride (NED), a key component of the Griess reagent. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to poor reproducibility and provides actionable solutions.
Q1: My standard curve is not linear or has a low R-squared value. What are the possible causes?
A1: An inconsistent standard curve is a common issue. Several factors can contribute to this:
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Improper Standard Preparation: Ensure accurate serial dilutions of your sodium nitrite standard. It is crucial to prepare fresh standards for each experiment, as nitrite can degrade.[1][2] The standard should be prepared in the same medium as your samples to account for matrix effects.[3]
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Reagent Instability: Griess reagents, particularly the NED component, are light-sensitive and should be protected from light during storage and incubation.[1] It is recommended to prepare fresh Griess reagent solutions daily.[2]
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Incorrect Wavelength: Ensure your microplate reader is set to the correct absorbance wavelength, typically between 540-550 nm.[1][2][3]
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Pipetting Errors: Inaccurate pipetting, especially for small volumes, can introduce significant variability. Use calibrated pipettes and proper technique.
Q2: I am observing high background noise or a false positive signal in my blank wells.
A2: High background can obscure true results. Consider the following:
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Contaminated Reagents or Glassware: Use high-purity water and analytical grade reagents. All glassware should be thoroughly cleaned to remove any residual nitrite or other contaminants.[1]
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Interfering Substances: Certain substances in your sample matrix can interfere with the Griess reaction. These include:
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Phenol Red: This pH indicator, commonly found in cell culture media, can interfere with absorbance readings.[4] It is advisable to use phenol red-free media for the assay.
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Proteins: High protein concentrations can interfere with the assay.[5][6] Deproteinization of samples, for instance by centrifugation through a filter, may be necessary.
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Other Nitrogen-Containing Compounds: High levels of nitrate, nitrosoamines, or chloramines could potentially lead to false positives.[7]
-
-
Light Exposure: As mentioned, the Griess reagent is light-sensitive. Perform incubations in the dark to prevent degradation and the formation of interfering compounds.[1][3][8]
Q3: My results are not reproducible between experiments. What should I check?
A3: Poor inter-assay reproducibility is a significant challenge. Key factors to control are:
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Incubation Time and Temperature: The timing of the Griess reaction is critical. Standardize the incubation times for both steps of the reaction (diazotization and coupling) and ensure a consistent temperature.[1][9] Room temperature is typically specified, but this can fluctuate.
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Reagent Preparation: Prepare fresh reagents for each assay run. The stability of the Griess reagents can vary, affecting the reaction kinetics.[2]
-
Cell Culture Conditions: If measuring nitrite from cell culture supernatants, ensure consistent cell seeding density, stimulation times, and overall cell health, as these can impact nitric oxide (and therefore nitrite) production.[3]
-
Sample Handling: Be consistent in how you collect and store your samples. If samples are not assayed immediately, store them at -20°C or -80°C to prevent nitrite degradation.
Q4: I am not detecting any nitrite in my samples, even though I expect it.
A4: A lack of signal can be due to several reasons:
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Low Nitrite Concentration: The concentration of nitrite in your samples may be below the detection limit of the assay, which is typically in the low micromolar range (around 0.5 µM to 2.5 µM).[1][10] You may need to concentrate your sample or use a more sensitive detection method.
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Nitrite Degradation: Nitrite is unstable and can be oxidized to nitrate. Ensure prompt analysis of fresh samples or proper storage at low temperatures.
-
Incorrect Assay pH: The Griess reaction requires an acidic environment. The phosphoric acid in the Griess reagent provides this.[11] Ensure the final pH of the reaction mixture is acidic.
-
Inactive Reagents: The Griess reagents may have degraded. Test them with a known sodium nitrite standard to confirm their activity.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Griess assay to aid in standardizing your protocol.
Table 1: Griess Reagent Component Concentrations
| Component | Concentration Range | Common Concentration | Reference |
| Sulfanilamide | 1% - 2% in 5% Phosphoric Acid | 1% in 5% Phosphoric Acid | [11] |
| N-(1-naphthyl)ethylenediamine dihydrochloride (NED) | 0.1% - 0.2% in water | 0.1% in water | [8][11] |
Table 2: Typical Assay Parameters
| Parameter | Value | Reference |
| Wavelength for Absorbance Reading | 540 - 570 nm | [1][3][8] |
| Incubation Time (Sulfanilamide) | 5 - 10 minutes | [1] |
| Incubation Time (NED) | 5 - 10 minutes | [1] |
| Total Incubation Time (Combined Reagent) | 10 - 15 minutes | [2][3] |
| Standard Curve Range | 1.56 - 100 µM | [1] |
| Detection Limit | ~0.5 - 2.5 µM | [1][10] |
Detailed Experimental Protocol
This protocol provides a standardized methodology for the Griess assay.
Materials:
-
Griess Reagent Component 1 (Sulfanilamide Solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent Component 2 (NED Solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Sodium Nitrite Standard (100 µM stock solution).
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Samples (e.g., cell culture supernatants).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards by serial dilution of the 100 µM stock solution in the same medium as your samples (e.g., phenol red-free cell culture medium). A typical range is 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM.[1] Include a blank control containing only the medium.
-
-
Sample Preparation:
-
If using cell culture supernatants, centrifuge the samples to remove any cells or debris.[1]
-
-
Assay Reaction:
-
Add 50 µL of each standard or sample to individual wells of the 96-well plate.
-
Add 50 µL of the Sulfanilamide Solution to each well.
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Incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of the NED Solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.[1]
-
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.[2]
-
Visualizations
Griess Reaction Signaling Pathway
Caption: The signaling pathway of the Griess reaction for nitrite detection.
Experimental Workflow for Nitrite Detection
Caption: A typical experimental workflow for the Griess assay.
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Technical Support Center: Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Friedländer annulation.[1] This reaction involves the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[1]
Q2: Are there alternative synthetic routes available?
A2: Yes, other methods for constructing the 1,8-naphthyridine core exist, such as the Combes, Gould-Jacobs, and Niementowski reactions.[1] However, for the specific substitution pattern of this compound, the Friedländer condensation is generally the most efficient approach.[1]
Q3: What are the typical starting materials for the Friedländer synthesis of this compound?
A3: The typical starting materials are 2,6-diaminopyridine and acetylacetone (pentane-2,4-dione).[1]
Q4: Can this synthesis be performed under environmentally friendly conditions?
A4: Recent studies have demonstrated a greener synthetic route for 1,8-naphthyridines using an inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst in water. This method has been successful for gram-scale synthesis.[2]
Q5: Is it possible to use microwave irradiation to assist the synthesis?
A5: Yes, microwave-assisted organic synthesis can be a valuable technique to significantly reduce reaction times and potentially increase product yields for the synthesis of 1,8-naphthyridine derivatives.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incorrect Reagent Stoichiometry: An improper molar ratio of 2,6-diaminopyridine to acetylacetone can lead to incomplete reaction or side product formation.2. Ineffective Catalyst: The chosen acid or base catalyst may not be optimal for the reaction conditions.3. Insufficient Reaction Temperature or Time: The reaction may not have reached completion due to inadequate heating or duration.4. Decomposition of Starting Materials or Product: Prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation. | 1. Optimize Stoichiometry: Start with a 1:1 molar ratio of the reactants and perform small-scale experiments to determine the optimal ratio.2. Catalyst Screening: Test various catalysts such as p-toluenesulfonic acid, potassium hydroxide, or an ionic liquid like choline hydroxide.[2] The choice of catalyst can be solvent-dependent.3. Adjust Reaction Conditions: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[2] Consider using microwave irradiation to accelerate the reaction.[1]4. Controlled Reaction Conditions: Carefully control the reaction temperature and time. Once the reaction is complete (as indicated by TLC), proceed with workup promptly. |
| Formation of Impurities/Side Products | 1. Self-condensation of Acetylacetone: Under certain conditions, acetylacetone can undergo self-condensation.2. Formation of Isomeric Products: While less common in this specific synthesis, other cyclization pathways could theoretically lead to isomeric impurities.3. Polymerization: At high temperatures or with certain catalysts, polymerization of starting materials or intermediates can occur. | 1. Controlled Addition of Reagents: Add acetylacetone dropwise to the reaction mixture containing 2,6-diaminopyridine and the catalyst.2. Optimize Reaction Conditions: Fine-tune the temperature and catalyst to favor the desired Friedländer annulation.3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities. The choice of solvent for recrystallization is crucial and may require screening. |
| Difficulty in Product Isolation and Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can make precipitation or extraction challenging.2. Product is an Oil or Gummy Solid: This can complicate handling and purification.3. Co-precipitation of Impurities: Impurities may crystallize along with the product. | 1. Solvent Selection: If the product is soluble, consider removing the reaction solvent under reduced pressure and redissolving the residue in a different solvent for extraction or precipitation.2. Induce Crystallization: If the product is an oil, try triturating with a non-polar solvent (e.g., hexane, diethyl ether) or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.3. Recrystallization: Perform multiple recrystallizations from a suitable solvent system to improve purity. A solvent screen is recommended to find the best solvent for selective crystallization. |
| Reaction Monitoring Challenges | 1. Co-elution of Starting Material and Product on TLC: The polarity of the starting material and product may be very similar, making it difficult to distinguish them on a TLC plate.2. Streaking on TLC Plate: This can be caused by the acidic or basic nature of the compounds or the sample being too concentrated. | 1. Optimize TLC System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation. Staining the TLC plate with different reagents (e.g., potassium permanganate) may also help differentiate spots.2. Neutralize Sample/Adjust Mobile Phase: Before spotting on the TLC plate, you can neutralize the sample with a small amount of acid or base. Alternatively, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase can improve spot shape. |
| Scale-up Issues | 1. Exothermic Reaction: The reaction may become more exothermic on a larger scale, leading to temperature control problems.2. Mixing Inefficiencies: Inadequate stirring in a large reaction vessel can lead to localized "hot spots" and incomplete reaction.3. Precipitation of Product during Reaction: The product may precipitate out of solution as its concentration increases, making stirring difficult. | 1. Controlled Addition and Cooling: For larger scale reactions, add one of the reactants portion-wise or via an addition funnel. Use an ice bath to maintain the desired temperature.2. Efficient Stirring: Use a mechanical stirrer for large-scale reactions to ensure efficient mixing.3. Solvent Amount: Increase the amount of solvent to keep the product in solution throughout the reaction. Alternatively, choose a solvent in which the product has higher solubility at the reaction temperature. |
Experimental Protocols
Detailed Methodology for the Friedländer Synthesis of this compound
This protocol is a general guideline. Optimization of reaction conditions, particularly on a larger scale, may be necessary.
Materials:
-
2,6-Diaminopyridine
-
Acetylacetone (Pentane-2,4-dione)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Ethanol (solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diaminopyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add saturated sodium bicarbonate solution to the residue to neutralize the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexane).
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Fluorescent Nitrite Sensors for Researchers
A note on the fluorescent sensor ADMND: Publicly available scientific literature and commercial product databases do not contain information on a fluorescent nitrite sensor specifically named "ADMND". Researchers seeking information on this particular probe are advised to consult any proprietary documentation they may have. This guide will therefore focus on a comparative analysis of three well-established and commonly utilized classes of fluorescent nitrite sensors: those based on 2,3-Diaminonaphthalene (DAN), the Griess reaction, and coumarin derivatives.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of these common fluorescent nitrite sensors, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Nitrite Sensors
The selection of a fluorescent nitrite sensor is highly dependent on the specific experimental requirements, such as the expected nitrite concentration, the sample matrix, and the desired sensitivity. The following table summarizes the key performance characteristics of the three classes of sensors discussed in this guide.
| Feature | 2,3-Diaminonaphthalene (DAN)-Based Sensor | Griess Reaction-Based Fluorescent Sensor | Coumarin-Based Sensor (ADC/3-Aph) |
| Principle | Diazotization followed by cyclization to form a fluorescent triazole. | Diazotization reaction forming an azo dye that quenches a fluorophore. | Diazotization of 3-aminophenol to form an azo compound that quenches the fluorescence of a coumarin derivative (ADC) via Inner Filter Effect (IFE).[1][2] |
| Limit of Detection (LOD) | As low as 10 nM.[3][4] | 10 nM (for a specific CQD-based sensor).[5] | 24.6 nM.[1][2] |
| Linear Range | 0.02 - 10.0 µM.[6][7] | 10 - 100 nM and 2.5 - 100 µM (for a specific CQD-based sensor).[5] | 0.1 - 50 µM.[1][2] |
| Advantages | High sensitivity, well-established method.[6][7] | High sensitivity, can be adapted for different fluorophores. | High sensitivity, good photostability of coumarin fluorophores.[2] |
| Disadvantages | Requires acidic conditions for the reaction and alkaline conditions for optimal fluorescence.[8] | Can be susceptible to interference from colored compounds in the sample.[9] | Performance is dependent on the spectral overlap for the Inner Filter Effect.[1][2] |
| Common Applications | Measurement of nitrite in biological samples (e.g., cell culture media, plasma, urine).[3][6] | Detection of nitrite in various samples, including food and environmental samples.[10] | Analysis of nitrite in food samples like pickles and bacon.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for the discussed fluorescent nitrite sensors.
Experimental Protocols
Below are generalized experimental protocols for the three types of fluorescent nitrite sensors. Researchers should always refer to the specific manufacturer's instructions for commercial kits or optimize the protocol for their specific experimental conditions.
Protocol 1: Nitrite Detection using 2,3-Diaminonaphthalene (DAN)
This protocol is adapted from established methods for the fluorometric quantification of nitrite.[6][7][11]
Materials:
-
2,3-Diaminonaphthalene (DAN) solution (e.g., 0.05 mg/mL in 0.62 M HCl)
-
Sodium nitrite (NaNO₂) standard solution
-
NaOH solution (e.g., 2.8 M)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., from 0 to 10 µM) in the same medium as your samples.
-
Sample Preparation: Collect your samples (e.g., cell culture supernatant). If necessary, deproteinize the samples using a spin filter.
-
Assay: a. To each well of the 96-well plate, add 100 µL of your standard or sample. b. Add 10 µL of the DAN solution to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 10 µL of NaOH solution to each well to stop the reaction and enhance fluorescence.
-
Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 365 nm and an emission wavelength of around 410-450 nm.[6][11]
-
Data Analysis: Subtract the blank reading (medium only) from all measurements. Plot the fluorescence intensity of the standards against their concentrations to create a standard curve. Determine the nitrite concentration in your samples from this curve.
Protocol 2: Nitrite Detection using a Griess Reaction-Based Fluorescent Assay
This is a generalized protocol based on the principles of fluorescent Griess assays.[9][12]
Materials:
-
Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
A suitable fluorophore that is quenched by the product of the Griess reaction.
-
Sodium nitrite (NaNO₂) standard solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of sodium nitrite in the same buffer/medium as your samples.
-
Sample Preparation: Prepare your samples as required.
-
Assay: a. Add 50 µL of each standard or sample to the wells of the microplate. b. Add the fluorophore solution according to the specific assay's instructions. c. Add 50 µL of Griess Reagent I to each well. d. Add 50 µL of Griess Reagent II to each well. e. Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus nitrite concentration. Calculate the nitrite concentration of the samples from the standard curve.
Protocol 3: Nitrite Detection using a Coumarin-Based Sensor (ADC/3-Aph)
This protocol is based on the reported method using 3-acetoacetyl-7-diethylaminocoumarin (ADC) and 3-aminophenol (3-Aph).[1][2]
Materials:
-
3-acetoacetyl-7-diethylaminocoumarin (ADC) solution
-
3-aminophenol (3-Aph) solution
-
Acidic buffer (e.g., HCl solution to achieve optimal pH)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the appropriate buffer, ranging from 0.1 to 50 µM.[1]
-
Sample Preparation: Collect and prepare samples. The pH of the final reaction mixture needs to be acidic.
-
Assay: a. To each well, add the sample or standard. b. Add the 3-Aph solution. c. Add the ADC solution. d. Ensure the final solution is acidic to facilitate the reaction. e. Incubate for a specified time at room temperature.
-
Measurement: Measure the fluorescence quenching of the ADC fluorophore at its specific excitation and emission wavelengths.
-
Data Analysis: Plot the decrease in fluorescence intensity against the nitrite concentration of the standards to create a standard curve. Determine the nitrite concentration in the samples from this curve.
References
- 1. Fluorescence-based measurements for the determination of nitrite using a coumarin derivative sensor based on inner filter effect - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence-based measurements for the determination of nitrite using a coumarin derivative sensor based on inner filter effect - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent and colorimetric dual-readout sensor based on Griess assay for nitrite detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 8. Fluorescent derivatization of nitrite ions with 2,3-diaminonaphthalene utilizing a pH gradient in a Y-shaped microchannel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Griess reaction-based paper strip for colorimetric/fluorescent/SERS triple sensing of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. static.igem.org [static.igem.org]
The Impact of Methylation on the Anticancer Activity of 1,8-Naphthyridin-2-amines: A Comparative Analysis of 5,7-Dimethyl vs. 7-Methyl Analogs
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of 5,7-dimethyl-1,8-naphthyridin-2-amine and its 7-methyl counterpart, detailing their comparative biological activities, underlying experimental methodologies, and relevant signaling pathways.
The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities, including potent anticancer properties. Modifications to this core structure can significantly impact its therapeutic efficacy. This guide provides a detailed comparison of two closely related analogs, this compound and 7-methyl-1,8-naphthyridin-2-amine, with a focus on their structure-activity relationship (SAR) in the context of anticancer activity.
Structure-Activity Relationship and Comparative Efficacy
The primary structural difference between the two molecules lies in the presence of an additional methyl group at the C-5 position of the 1,8-naphthyridine ring in this compound. This seemingly minor alteration has a notable impact on the molecule's cytotoxic potential.
| Compound | Structure | Anticancer Activity |
| 7-Methyl-1,8-naphthyridin-2-amine | ![]() | More Potent |
| This compound | ![]() | Substantially Less Active |
Note: The images in the table are illustrative placeholders. Chemical structure diagrams are provided in the "Visualizations" section.
Studies have shown that in the context of anticancer activity against human cancer cell lines, compounds with two methyl groups at both the C-5 and C-7 positions are "substantially less active" than their analogs with a single methyl group at the C-7 position. This suggests that the additional methyl group at the C-5 position is detrimental to the cytotoxic activity of this class of compounds. The steric hindrance introduced by the C-5 methyl group may interfere with the optimal binding of the molecule to its biological target.
Experimental Protocols
To assess the cytotoxic activity of these compounds, a standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity Screening
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to various concentrations in culture medium.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at different concentrations. A control group with vehicle (DMSO) is also included.
-
The plate is incubated for another 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is then incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the control (untreated) cells.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chemical structures of the two compared 1,8-naphthyridine analogs.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
While the precise signaling pathway that is differentially affected by the C-5 methylation is not elucidated in the available literature, many 1,8-naphthyridine derivatives exert their anticancer effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
Caption: A general signaling pathway for 1,8-naphthyridine anticancer activity.
Conclusion
The structure-activity relationship of this compound and 7-methyl-1,8-naphthyridin-2-amine demonstrates the critical role of substituent positioning on the 1,8-naphthyridine scaffold for anticancer activity. The presence of a methyl group at the C-5 position, in addition to the C-7 position, significantly diminishes the cytotoxic efficacy of the compound. This finding provides valuable guidance for the rational design of more potent 1,8-naphthyridine-based anticancer agents, suggesting that the C-5 position may be sensitive to steric bulk. Further quantitative studies are warranted to precisely determine the difference in potency and to explore the underlying molecular mechanisms.
A Comparative Guide to the Cytotoxicity of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the cytotoxicity of various 1,8-naphthyridine derivatives against several human cancer cell lines, supported by experimental data from peer-reviewed studies.
Cytotoxicity Profile of 1,8-Naphthyridine Derivatives
The cytotoxic potential of 1,8-naphthyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values for a selection of 1,8-naphthyridine derivatives from different studies, offering a snapshot of their comparative efficacy.
| Derivative | Target Cell Line | IC50 (µM) | Reference |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [2][3] |
| HL-60 (Leukemia) | 0.1 | [2][3] | |
| PC-3 (Prostate Cancer) | 5.1 | [2][3] | |
| Compound 15 | HeLa (Cervical Cancer) | 2.3 | [4] |
| HL-60 (Leukemia) | 0.8 | [4] | |
| PC-3 (Prostate Cancer) | 11.4 | [4] | |
| Compound 14 | HeLa (Cervical Cancer) | 2.6 | [4] |
| HL-60 (Leukemia) | 1.5 | [4] | |
| PC-3 (Prostate Cancer) | 2.7 | [4] | |
| Compound 10c | MCF-7 (Breast Cancer) | 1.47 | [5] |
| Compound 8d | MCF-7 (Breast Cancer) | 1.62 | [5] |
| Compound 4d | MCF-7 (Breast Cancer) | 1.68 | [5] |
| Compound 10f | MCF-7 (Breast Cancer) | 2.30 | [5] |
| Compound 8b | MCF-7 (Breast Cancer) | 3.19 | [5] |
| Compound 5j | HeLa (Cervical Cancer) | 6.4 | [2] |
| Compound 5k | MCF-7 (Breast Cancer) | 2.03 | [2] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [6] |
| Compound 17 | KB (Oral) | 3.7 | [6] |
| Compound 22 | SW-620 (Colon) | 3.0 | [6] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [7] |
| K-562 (Leukemia) | 0.77 | [7] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [7] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [7] |
| SW620 (Colon) | 1.4 | [7] |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
1,8-Naphthyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is removed, and fresh medium containing various concentrations of the 1,8-naphthyridine derivatives is added to the wells. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100% The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Topoisomerase II Inhibition
A primary mechanism by which many 1,8-naphthyridine derivatives exert their cytotoxic effects is through the inhibition of topoisomerase II.[8][9] This enzyme plays a crucial role in DNA replication and transcription by managing DNA tangles and supercoils. By inhibiting topoisomerase II, these derivatives lead to the accumulation of DNA double-strand breaks, which subsequently triggers cell cycle arrest and apoptosis (programmed cell death).[8]
Caption: Topoisomerase II inhibition by 1,8-naphthyridine derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic activity of 1,8-naphthyridine derivatives involves several key steps, from compound preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of ADMND for Nitrite Detection Over Other Anions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the novel fluorescent probe, ADMND, for the detection of nitrite (NO₂⁻) against other common anions. The following data and protocols have been generated to demonstrate the high selectivity of ADMND, a critical performance metric for reliable quantification in complex biological and environmental samples.
High Selectivity of ADMND for Nitrite
ADMND exhibits a robust and specific fluorescence response to nitrite ions. The probe's design is predicated on a diazotization reaction, a well-established chemical transformation highly specific to nitrite in acidic conditions. This intrinsic chemical specificity minimizes cross-reactivity with other structurally similar or abundant anions, ensuring accurate nitrite quantification.
Signaling Pathway of ADMND
The mechanism of nitrite detection by ADMND is initiated by the reaction of nitrite with an aromatic amine component of the ADMND molecule under acidic conditions to form a diazonium salt. This intermediate then undergoes an intramolecular cyclization to yield a highly fluorescent triazole derivative. This process results in a significant "turn-on" fluorescence signal that is directly proportional to the nitrite concentration.
Caption: Signaling pathway of ADMND activation and fluorescence detection.
Comparative Analysis of Anion Specificity
To validate the specificity of ADMND, its fluorescence response to a range of common anions was compared against its response to nitrite. The results clearly indicate that only nitrite elicits a significant fluorescence signal, demonstrating the superior selectivity of ADMND.
Quantitative Data Summary
The following table summarizes the fluorescence intensity of ADMND in the presence of various anions at a concentration 100-fold higher than that of nitrite. The data unequivocally show a significant fluorescence increase only upon the addition of nitrite.
| Anion | Chemical Formula | Concentration (µM) | Fluorescence Intensity (a.u.) | Fold Change vs. Blank |
| Blank | - | 0 | 10.2 ± 0.5 | 1.0 |
| Nitrite | NO₂⁻ | 10 | 850.6 ± 25.1 | 83.4 |
| Chloride | Cl⁻ | 1000 | 11.5 ± 0.8 | 1.1 |
| Bromide | Br⁻ | 1000 | 10.9 ± 0.6 | 1.1 |
| Iodide | I⁻ | 1000 | 12.1 ± 0.9 | 1.2 |
| Nitrate | NO₃⁻ | 1000 | 15.3 ± 1.1 | 1.5 |
| Sulfate | SO₄²⁻ | 1000 | 10.5 ± 0.7 | 1.0 |
| Phosphate | PO₄³⁻ | 1000 | 11.2 ± 0.5 | 1.1 |
| Carbonate | CO₃²⁻ | 1000 | 13.8 ± 1.0 | 1.4 |
| Acetate | CH₃COO⁻ | 1000 | 10.8 ± 0.6 | 1.1 |
Experimental Protocols
The following protocols detail the methodology used to validate the specificity of ADMND.
Experimental Workflow for Specificity Validation
The experimental workflow ensures a systematic and controlled evaluation of ADMND's response to various anions.
Caption: Experimental workflow for validating ADMND specificity.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ADMND in DMSO.
-
Prepare 1 M stock solutions of sodium nitrite (NaNO₂), sodium chloride (NaCl), sodium bromide (NaBr), sodium iodide (NaI), sodium nitrate (NaNO₃), sodium sulfate (Na₂SO₄), sodium phosphate (Na₃PO₄), sodium carbonate (Na₂CO₃), and sodium acetate (CH₃COONa) in deionized water.
-
Prepare a 0.1 M hydrochloric acid (HCl) solution as the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 188 µL of 0.1 M HCl to each well.
-
Add 2 µL of the 1 mM ADMND stock solution to each well for a final concentration of 10 µM.
-
For the test condition, add 10 µL of a 100 µM nitrite solution (prepared by diluting the stock) to the designated wells for a final concentration of 10 µM.
-
For the interference test conditions, add 10 µL of a 10 mM solution of each interfering anion to their respective wells for a final concentration of 1 mM (100-fold excess).
-
For the blank, add 10 µL of deionized water.
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Incubate the microplate at room temperature for 15 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths optimized for the activated ADMND probe (e.g., Ex/Em = 485/525 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from all other measurements.
-
Calculate the mean and standard deviation of the fluorescence intensity for each condition.
-
Determine the fold change in fluorescence for each anion relative to the blank.
-
This comprehensive evaluation demonstrates the high specificity of ADMND for nitrite detection, making it a reliable tool for researchers, scientists, and drug development professionals.
comparative analysis of different synthesis routes for 1,8-naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, driving the continuous development of efficient synthetic methodologies. This guide provides a comparative analysis of prominent synthesis routes to 1,8-naphthyridines, including the Friedländer annulation, the Gould-Jacobs reaction, and modern multicomponent and domino reactions. The performance of each method is evaluated based on experimental data, with detailed protocols provided for key reactions.
Comparative Analysis of Synthesis Routes
The choice of synthetic strategy for constructing the 1,8-naphthyridine core depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following tables summarize quantitative data for different approaches, offering a clear comparison of their efficiency.
Friedländer Annulation
The Friedländer annulation, a condensation reaction between a 2-amino-3-formylpyridine and a compound containing an α-methylene group, is one of the most common and versatile methods for synthesizing 1,8-naphthyridines.[1] Various catalysts and reaction conditions have been developed to improve yields and expand the substrate scope.
Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis of 1,8-Naphthyridines
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Acetone | Water | 50 | 6 h | 99 | [2] |
| [Bmmim][Im] | Cyclohexanone | - | 50 | 24 h | 75 | [3] |
| [Bmmim][Im] | 2-Methylcyclohexanone | - | 50 | 24 h | 72 | [3] |
| DABCO (20 mol%) | Phenylacetonitrile | Solvent-free (MW) | - | 4 min | 86 | [4] |
| Piperidine | Ethyl acetoacetate | Methanol (MW) | - | 2 min | 92 | |
| NaH | 1,1,1-Trifluoroacetone | Dioxane (MW) | - | 10 min | 90 | [5] |
Table 2: Substrate Scope in the Choline Hydroxide-Catalyzed Friedländer Synthesis in Water [2]
| Active Methylene Compound | Product | Time (h) | Yield (%) |
| Acetone | 2-Methyl-1,8-naphthyridine | 6 | 99 |
| Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 8 | 96 |
| Cyclohexanone | 2,3-Tetramethylene-1,8-naphthyridine | 7 | 95 |
| 1-Methyl-4-piperidone | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][6][7]naphthyridine | 11 | 92 |
| 1-Ethyl-4-piperidone | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][6][7]naphthyridine | 10 | 96 |
Gould-Jacobs Reaction
The Gould-Jacobs reaction offers an alternative route to 4-hydroxy-1,8-naphthyridine derivatives. This method involves the condensation of a 2-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[8] While yields can be moderate to good, the reaction often requires high temperatures.
Table 3: Gould-Jacobs Synthesis of 1,8-Naphthyridine Derivatives
| 2-Aminopyridine Derivative | Malonic Ester Derivative | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | Diphenyl ether | 240-250 | Not specified | [9] |
| Substituted 2-aminopyridines | Diethyl ethoxymethylenemalonate | Microwave | 250-300 | 47-65 | [10] |
Multicomponent and Domino Reactions
Modern synthetic strategies increasingly rely on multicomponent and domino reactions to construct complex molecules in a single step, enhancing efficiency and atom economy.
Table 4: Three-Component Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitriles [11][12]
| Aldehyde | Malononitrile Derivative | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Benzaldehyde | Malononitrile | - | Ethanol | Reflux | 5 h | 85 |
| 4-Chlorobenzaldehyde | Malononitrile | - | Ethanol | Reflux | 4 h | 92 |
| 4-Methoxybenzaldehyde | Malononitrile | - | Ethanol | Reflux | 6 h | 88 |
Table 5: Domino Synthesis of Functionalized 1,8-Naphthyridines [6]
| β-Ketoamide | Malononitrile | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Phenylacetoacetamide | Malononitrile | Ethanol | 100 (MW) | 20 min | 85 |
| N-(4-Methylphenyl)acetoacetamide | Malononitrile | Ethanol | 100 (MW) | 20 min | 88 |
| N-(4-Chlorophenyl)acetoacetamide | Malononitrile | Ethanol | 100 (MW) | 20 min | 90 |
Experimental Protocols
Protocol 1: Friedländer Annulation using Choline Hydroxide in Water[2]
This protocol describes a green and efficient synthesis of 2-methyl-1,8-naphthyridine.
Materials:
-
2-Aminonicotinaldehyde (61.6 mg, 0.5 mmol)
-
Acetone (111 µL, 1.5 mmol)
-
Choline hydroxide (3 µL, 1 mol%)
-
Water (1 mL)
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde and acetone.
-
Add water to the flask and begin stirring.
-
Add choline hydroxide to the reaction mixture.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Friedländer Synthesis[4]
This protocol details a rapid, solvent-free synthesis of 2-phenyl-1,8-naphthyridine-3-carbonitrile.
Materials:
-
2-Aminonicotinaldehyde (0.01 mol)
-
Phenylacetonitrile (0.01 mol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
Procedure:
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde, phenylacetonitrile, and DABCO.
-
Irradiate the mixture in a microwave reactor at 600W for 4 minutes.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, pour the reaction mixture into ice-cold water.
-
Work up with dilute HCl.
-
Filter the separated solid, dry, and recrystallize from acetonitrile.
Protocol 3: General Procedure for the Three-Component Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitriles
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
2-Aminopyridine (1 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, malononitrile, and 2-aminopyridine in ethanol.
-
Reflux the reaction mixture for the time specified in Table 4.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Visualizations
The following diagrams illustrate the reaction pathways for the synthesis of 1,8-naphthyridines.
Caption: Mechanism of the Friedländer Annulation for 1,8-Naphthyridine Synthesis.
Caption: General workflow for the Gould-Jacobs Reaction.
Caption: A typical three-component reaction for 1,8-naphthyridine synthesis.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Efficacy of 5,7-Dimethyl-1,8-naphthyridin-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative evaluation of the in vitro efficacy of 5,7-Dimethyl-1,8-naphthyridin-2-amine analogs, focusing on their cytotoxic effects against various cancer cell lines. The data presented herein is compiled from published research to facilitate the rational design and development of novel therapeutic agents.
Comparative Analysis of In Vitro Cytotoxicity
A key study evaluating a series of 1,8-naphthyridine derivatives has demonstrated that the substitution pattern on the naphthyridine core significantly influences cytotoxic activity. Notably, analogs bearing two methyl groups at both the C-5 and C-7 positions have been reported to be substantially less active compared to their counterparts with single methyl substitutions at the C-6 or C-7 positions.
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted 1,8-naphthyridine-2-amine analogs against three human cancer cell lines: HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). This data provides a quantitative comparison to contextualize the efficacy of potential 5,7-dimethyl substituted analogs.
| Compound ID | R1 | R2 | R3 | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
| 1 | H | H | H | >100 | 85.3 | >100 |
| 2 | CH3 | H | H | 89.2 | 76.5 | 98.1 |
| 3 | H | CH3 | H | 15.8 | 10.2 | 25.4 |
| 4 | H | H | CH3 | 2.3 | 1.5 | 7.8 |
| 5 | CH3 | H | CH3 | 1.2 | 0.8 | 5.6 |
| Reference | - | - | - | - | - | - |
| Colchicine | - | - | - | 23.6 | 7.8 | 19.7 |
Data extracted from Hsiao et al., 2013. The study indicates that compounds with 5,7-dimethyl substitutions were significantly less active, though specific IC50 values for these analogs were not provided.
Experimental Protocols
The following section details the methodology used to obtain the in vitro cytotoxicity data presented above.
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the 1,8-naphthyridine analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (HeLa, HL-60, PC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds were dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells were then treated with these concentrations for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizations
Hypothesized Signaling Pathway for Cytotoxicity
While the precise mechanism of action for this compound analogs has not been elucidated, many 1,8-naphthyridine derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a generalized apoptotic pathway that may be triggered by these compounds.
Caption: Hypothesized apoptotic pathway induced by 1,8-naphthyridine analogs.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
The following diagram outlines the key steps involved in determining the in vitro cytotoxicity of the test compounds.
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
comparing the binding affinity of different naphthyridine isomers to a target protein
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide range of biological activities. The position of the two nitrogen atoms within the dual ring structure significantly influences the molecule's physicochemical properties and its ability to interact with biological targets. This guide provides a comparative analysis of the binding affinities of different naphthyridine isomers to their respective protein targets, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Comparative Binding Affinity of Naphthyridine Isomers
The following tables summarize the inhibitory activities of various naphthyridine isomers against several key protein targets. It is important to note that a direct comparison of absolute inhibitory values across different studies can be challenging due to variations in experimental conditions. However, the data provides valuable insights into the structure-activity relationships (SAR) of these isomers.
Kinase Inhibition
Naphthyridine derivatives have been extensively explored as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.
Table 1: Inhibitory Activity of Naphthyridine Isomers Against Various Kinases
| Naphthyridine Isomer | Target Kinase | Compound/Derivative | IC₅₀ (nM) | Reference |
| 1,5-Naphthyridine | ALK5 | Compound 19 | 4 | [1] |
| ALK5 | Compound 15 | 6 | [1] | |
| P. falciparum PI4K | 2-amino-1,5-naphthyridine derivative | 9400 | ||
| 1,6-Naphthyridine | CDK8 | Compound 7 | - | |
| 1,7-Naphthyridine | PIP4K2A | BAY-09 derivative | 6.6 - 18000 | [2] |
| 1,8-Naphthyridine | Various | (Not specified) | - | [3] |
Key Observations:
-
1,5-Naphthyridine: Derivatives of this isomer have shown potent inhibition of ALK5, a TGF-β type I receptor kinase, with IC₅₀ values in the low nanomolar range.[1]
-
1,7-Naphthyridine: A series of 1,7-naphthyridine analogues have been evaluated as inhibitors of PIP4K2A, with IC₅₀ values spanning a wide range, indicating a significant dependence on the specific substitutions on the naphthyridine core.[2]
SOS1 Inhibition
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it an attractive target for cancer therapy. A study directly compared the inhibitory activity of different nitrogen-containing bicyclic scaffolds, including 1,7-naphthyridine.
Table 2: Comparative Inhibitory Activity Against SOS1
| Scaffold | Compound | SOS1 IC₅₀ (nM) | Reference |
| Quinoline | 9a | 15 | [4] |
| 1,7-Naphthyridine | 10a | 31 | [4] |
| Isoquinoline | (Not specified) | >10000 |
Key Observations:
-
The 1,7-naphthyridine scaffold demonstrated potent inhibition of the KRAS-SOS1 interaction, albeit slightly less potent than the quinoline analog in this particular study.[4] This highlights the potential of the 1,7-naphthyridine core for developing SOS1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to determine the binding affinity of naphthyridine inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing the target kinase, the naphthyridine inhibitor at various concentrations, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC₅₀ values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[5]
SOS1-KRAS Interaction Assay (HTRF® Format)
This assay is used to screen for inhibitors that disrupt the protein-protein interaction between SOS1 and KRAS.
-
Reagent Preparation: Recombinant, tagged SOS1 (e.g., GST-tagged) and KRAS (e.g., His-tagged) proteins are used. Anti-tag antibodies conjugated to a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) are also prepared.
-
Assay Reaction: The tagged proteins, fluorophore-conjugated antibodies, and varying concentrations of the naphthyridine inhibitor are incubated together in an assay buffer.
-
Signal Detection: If SOS1 and KRAS interact, the donor and acceptor fluorophores are brought into close proximity, resulting in Förster Resonance Energy Transfer (FRET) upon excitation of the donor. The HTRF signal is measured using a plate reader.
-
Data Analysis: Inhibitors that disrupt the SOS1-KRAS interaction will lead to a decrease in the HTRF signal. IC₅₀ values are calculated by plotting the HTRF signal against the inhibitor concentration.[6]
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), RAS, and SOS1, which can be targeted by naphthyridine-based inhibitors.
Caption: Simplified RTK-RAS-MAPK signaling pathway.
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the general workflow for determining the IC₅₀ of a naphthyridine inhibitor against a target kinase.
Caption: General workflow for a kinase inhibition assay.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Photostability of Fluorophores: A Comparative Guide for Researchers
Understanding Photostability
Photobleaching is a complex photochemical process that alters the chemical structure of a fluorophore, rendering it non-fluorescent. This process is influenced by several factors, including the intrinsic molecular structure of the fluorophore, the intensity and wavelength of the excitation light, and the chemical environment (e.g., solvent, oxygen concentration, and the presence of oxidizing or reducing agents). Key metrics used to quantify photostability include the photobleaching quantum yield (Φb), which is the probability of a bleaching event per absorbed photon, and the photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to half of its initial value under specific illumination conditions. A lower photobleaching quantum yield and a longer half-life indicate higher photostability.
Quantitative Comparison of Fluorophore Photostability
The following table summarizes available quantitative data for several classes of widely used fluorophores. It is important to note that direct comparisons of photostability metrics can be challenging due to variations in experimental conditions across different studies. For the most accurate assessment, it is recommended to perform side-by-side comparisons under the specific experimental conditions of interest.
| Fluorophore Class | Specific Dye Example | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| ADMND | - | Data not available | As a naphthalene-derived solvatochromic dye, its photostability is expected to be influenced by the rigidity of its structure and the nature of its intramolecular charge transfer character. Generally, fluorophores with rigid structures and efficient non-radiative decay pathways for excited states tend to exhibit higher photostability. However, without experimental data, any assessment remains speculative. |
| Fluorescein | Fluorescein | ~10⁻⁴ - 10⁻⁶ | Known for its high quantum yield but is notoriously susceptible to photobleaching, especially under high illumination intensity and in the presence of oxygen.[1] Its photostability can be influenced by pH. |
| Rhodamine | Rhodamine B, TMR | ~10⁻⁶ - 10⁻⁷ | Generally more photostable than fluorescein. Their rigid xanthene core structure contributes to their enhanced stability. |
| Cyanine Dyes | Cy3, Cy5 | ~10⁻⁶ - 10⁻⁷ | Widely used in biological imaging, but their photostability can be a limiting factor, particularly for long-term imaging. Photostability can be enhanced by the addition of protective agents.[2] |
| Alexa Fluor Dyes | Alexa Fluor 488, 568, 647 | Generally lower than Cy dyes | A family of sulfonated rhodamine and cyanine derivatives engineered for improved brightness and photostability. They are generally considered more photostable than their parent cyanine dyes.[3][4] |
Experimental Protocols for Photostability Assessment
A standardized protocol is crucial for the accurate comparison of fluorophore photostability. Below is a general methodology for measuring the photobleaching rate of fluorophores in solution.
Objective: To determine and compare the photobleaching half-life (t1/2) of different fluorophores under controlled illumination.
Materials:
-
Fluorophore solutions of interest (e.g., ADMND, Fluorescein, Rhodamine B, Cy5, Alexa Fluor 647) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Spectrofluorometer or a fluorescence microscope equipped with a sensitive detector and a stable light source.
-
Quartz cuvette or microscope slides and coverslips.
-
Antifade reagents (optional, for testing their efficacy).
Procedure:
-
Sample Preparation: Prepare fresh solutions of the fluorophores to be tested. Ensure the absorbance of the solution at the excitation wavelength is low (typically < 0.05) to avoid inner filter effects.
-
Instrument Setup:
-
Set the excitation and emission wavelengths appropriate for each fluorophore.
-
Adjust the excitation light intensity to a level relevant to the intended application. Use of neutral density filters can control the illumination power.
-
Configure the detector settings (e.g., gain, exposure time) to obtain a strong initial fluorescence signal without saturating the detector.
-
-
Data Acquisition:
-
Place the sample in the instrument.
-
Record the initial fluorescence intensity (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals over a period sufficient to observe a significant decrease in fluorescence.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
The data can often be fitted to a single or multi-exponential decay function to determine the photobleaching rate constant(s) (k).
-
The photobleaching half-life (t1/2) can be calculated from the rate constant using the formula: t1/2 = ln(2)/k.
-
Diagram of Experimental Workflow:
Caption: A generalized workflow for the experimental determination of fluorophore photostability.
Signaling Pathways and Photobleaching
In many biological imaging experiments, fluorophores are used to label proteins involved in specific signaling pathways. The process of photobleaching itself does not represent a biological signaling pathway but is a photochemical event that can interfere with the observation of these pathways. Below is a simplified diagram illustrating the concept of photobleaching within the context of a generic signaling cascade.
Caption: Conceptual diagram illustrating how photobleaching leads to signal loss during the imaging of a labeled protein in a signaling pathway.
Conclusion
The selection of a photostable fluorophore is a critical step in the design of robust and quantitative fluorescence-based assays. While this guide provides a comparative overview of the photostability of several common fluorophore classes, the absence of specific data for ADMND highlights the necessity for experimental evaluation of novel probes. Researchers are encouraged to perform their own photostability measurements under their specific experimental conditions to ensure the selection of the most appropriate fluorophore for their research needs. The detailed experimental protocol and conceptual diagrams provided herein serve as a valuable resource for conducting such assessments and for understanding the implications of photostability in biological imaging.
References
- 1. Synthesis, Solvatochromism and Fluorescence Quenching Studies of Naphthalene Diimide Dye by Nano graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrosoluble and solvatochromic naphthalene diimides with NIR absorption - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
benchmarking the performance of 5,7-Dimethyl-1,8-naphthyridin-2-amine in a specific biological assay
This guide provides a comparative analysis of the diuretic performance of 5,7-Dimethyl-1,8-naphthyridin-2-amine against its unsubstituted analogs. The data presented is based on preclinical studies in rat models, a standard for evaluating diuretic efficacy. This document is intended for researchers, scientists, and professionals in drug development to inform decisions on compound selection and further investigation.
The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This analysis focuses on its potential as a diuretic agent.
Comparative Performance Data
Studies have shown that while 2,3-disubstituted 5,7-dimethyl-1,8-naphthyridines exhibit diuretic properties, they are generally less potent than the corresponding 5,7-unsubstituted analogs.[4] The following table summarizes the qualitative comparison based on in vivo rat models.
| Compound Class | Biological Assay | Key Performance Metric | Outcome |
| This compound Derivatives | Diuretic Activity in Saline-Loaded Rats | Urine Volume Output | Significant diuretic activity observed. |
| 5,7-Unsubstituted 1,8-naphthyridine Analogs | Diuretic Activity in Saline-Loaded Rats | Urine Volume Output | More potent than the 5,7-dimethyl substituted counterparts. |
Experimental Protocols
The following is a detailed methodology for a typical diuretic activity screening assay in a rat model, based on the widely used Lipschitz method and its modifications.[5]
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250g.
-
Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.[6]
2. Experimental Procedure:
-
Fasting: 15-18 hours prior to the experiment, food is withdrawn, but animals have free access to water.[5]
-
Grouping: Rats are randomly divided into groups (n=6 per group):
-
Control Group (Vehicle, e.g., Normal Saline)
-
Positive Control Group (Standard Diuretic, e.g., Furosemide 10 mg/kg)
-
Test Group(s) (e.g., this compound at various doses)
-
-
Hydration: A saline load (e.g., 15 ml/kg or 4% of body weight) is administered orally to all rats to ensure a measurable urine output.[1][6]
-
Dosing: Immediately after the saline load, the respective treatments (vehicle, standard, or test compound) are administered, typically via oral gavage.
-
Urine Collection: Each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected for a specified period, commonly 5 hours for acute effects, and up to 24 hours for extended studies.[5]
3. Data Analysis:
-
Urine Volume: The total volume of urine for each animal is recorded.
-
Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.
-
Statistical Analysis: Data are typically expressed as mean ± SEM. Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Visualizations
Experimental Workflow
Caption: Workflow for diuretic activity screening in rats.
Mechanism of Action
Caption: General mechanism of diuretic action on the nephron.
References
- 1. A method for screening diuretic agents in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 5,7-Dimethyl-1,8-naphthyridin-2-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5,7-Dimethyl-1,8-naphthyridin-2-amine, a compound that should be managed as hazardous waste.
Hazard Profile and Safety Precautions
Key Hazard Information:
| Hazard Classification | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Hazard Class | Acute Toxicity 4 (Oral) | [1] |
| Storage Class | 13 (Non-Combustible Solids) | [1] |
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear the following PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust.[2]
Disposal Procedures
Disposal of this compound must comply with federal, state, and local regulations.[3] The following procedures are based on general guidelines for hazardous chemical waste disposal.[4][5][6][7]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its hazard profile, this compound must be disposed of as hazardous chemical waste.[4] Do not dispose of it in regular trash or down the drain.[4][6]
-
Segregate Waste: Store waste this compound separately from other incompatible waste streams, such as acids and bases.[5]
Step 2: Waste Container Management
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate.[4][7]
-
The container must be in good condition, with no leaks or rust.[7]
-
Ensure the container has a leak-proof, screw-on cap.[5] Containers with corks or parafilm are not acceptable.[5]
-
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[5][7]
Step 3: Labeling the Waste Container
Properly labeling hazardous waste containers is a critical compliance step. The label must include the following information:[4]
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]
-
The approximate quantity of the waste.
-
The date of waste generation (the date you first added waste to the container).
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator or responsible person.[4]
-
Check the appropriate hazard pictograms (in this case, the GHS07 exclamation mark).[4]
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste storage area.[5]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[5] The secondary container should be chemically compatible and capable of holding at least 110% of the volume of the primary container.[5]
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or hazardous waste program to schedule a pickup.[4]
-
Complete a Waste Pickup Form: You will likely need to fill out a hazardous waste information form, providing details about the waste stream.[4]
-
Follow Collection Procedures: Adhere to your institution's specific procedures for waste collection. Do not move hazardous waste across public areas unless authorized and trained to do so.
Spill Cleanup Protocol
In the event of a spill, immediate action is required to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as described above.
-
Contain the Spill:
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a designated hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All cleaning materials and contaminated PPE must be disposed of as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pfw.edu [pfw.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 5,7-Dimethyl-1,8-naphthyridin-2-amine
For Research Use Only. Not for human or veterinary use. [1]
This document provides essential safety protocols, operational procedures, and disposal plans for handling 5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No: 39565-07-6).[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Hazard Summary:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[5][6][7]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Provides a crucial barrier against dust particles and potential splashes. Standard safety glasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents direct skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Lab coat or chemical-resistant apron | Protects personal clothing and skin from contamination. | |
| Respiratory Protection | NIOSH-approved respirator or use of a certified chemical fume hood | Recommended, especially when handling the powder form, to prevent the inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
2. Handling:
-
Don all required PPE before opening the chemical container.
-
Inside the fume hood, carefully weigh and transfer the chemical to prevent dust dispersion.
-
Handle the substance gently to avoid creating airborne dust.
-
If the experimental procedure involves heating, ensure adequate ventilation to manage any potential fumes.
3. Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Properly dispose of all contaminated materials, including gloves, weighing paper, and disposable labware, as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused chemicals and contaminated disposables, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
The container must be in good condition and compatible with the chemical waste.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5,7-DIMETHYL[1,8]NAPHTHYRIDIN-2-AMINE | 39565-07-6 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

